Product packaging for Cinnarizine(Cat. No.:CAS No. 16699-20-0)

Cinnarizine

Cat. No.: B098889
CAS No.: 16699-20-0
M. Wt: 368.5 g/mol
InChI Key: DERZBLKQOCDDDZ-JLHYYAGUSA-N
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Description

Historical Context of Cinnarizine Discovery and Initial Pharmacological Characterization

This compound was first synthesized in 1955 by Janssen Pharmaceutica. wikipedia.orgdrugbank.comnih.gov Initially developed and investigated for its antihistaminic properties, early pharmacological studies characterized it as an antagonist of the histamine (B1213489) H1 receptor. drugbank.comnih.govpatsnap.com This primary action underpinned its initial clinical applications in managing conditions such as nausea and vomiting associated with motion sickness and vertigo. drugbank.comwalshmedicalmedia.comcentaurpharma.com

The initial characterization also revealed its influence on the vestibular system. drugbank.comcentaurpharma.com Research from this early period demonstrated that this compound could inhibit the stimulation of the vestibular system, providing a mechanistic basis for its effectiveness in treating balance disorders. drugbank.comcentaurpharma.com Furthermore, early investigations noted its vasodilatory effects, particularly on cerebral blood vessels, which hinted at a broader pharmacological profile than a simple antihistamine. drugbank.comnih.gov These initial findings laid the groundwork for decades of further research that would progressively uncover the compound's more complex interactions with various physiological systems.

Evolution of this compound's Pharmacological Classification and Research Focus

The pharmacological identity of this compound has evolved significantly since its inception as a first-generation antihistamine. While its H1-receptor antagonism remains a recognized feature, subsequent research has led to its classification as a calcium channel blocker. wikipedia.orgdrugbank.compediatriconcall.com Specifically, it has been identified as a selective antagonist of T-type and L-type voltage-gated calcium channels. nih.govpediatriconcall.com This discovery was a pivotal moment in understanding this compound's mechanism, explaining its vasodilatory effects and its action on the vestibular system by inhibiting calcium influx into sensory cells. iiarjournals.orgpatsnap.com

The research focus has further expanded to encompass its multimodal action. Studies have revealed that this compound also interacts with dopamine (B1211576) D2 receptors, serotonin (B10506) (5-HT2) receptors, and muscarinic acetylcholine (B1216132) receptors. nih.govpediatriconcall.comme-pedia.org This complex pharmacology has shifted the research perspective from a single-target compound to a multi-target agent, with implications for a wider range of therapeutic areas.

This evolving understanding is reflected in the timeline of research publications. Early studies predominantly focused on its anti-motion sickness and anti-vertigo effects. Over time, the research has diversified to investigate its cerebrovascular effects, its potential as a nootropic (cognitive enhancer), and its influence on blood viscosity. drugbank.comnih.gov More recent research has even delved into its potential neuroprotective and antipsychotic properties. nih.govwalshmedicalmedia.com

Table 1: Evolution of this compound's Pharmacological Profile

Time Period Primary Classification Key Research Findings Primary Research Focus
1950s - 1960s Antihistamine H1 receptor antagonism. drugbank.comnih.gov Motion sickness, vertigo, vestibular disorders. drugbank.comwalshmedicalmedia.com
1970s - 1980s Antihistamine, Calcium Channel Blocker Identification of calcium channel blocking activity (L-type and T-type). nih.govpediatriconcall.comnih.gov Cerebral circulation, peripheral vascular disease, vertigo. nih.govnih.gov
1990s - 2000s Calcium Channel Blocker, Multi-target agent Characterization of effects on dopamine D2 and serotonin 5-HT2 receptors. pediatriconcall.comme-pedia.org Nootropic effects, blood rheology, drug-induced extrapyramidal symptoms. wikipedia.orgdrugbank.comnih.gov
2010s - Present Multi-target agent Investigation into neuroprotective, anti-inflammatory, and potential anti-cancer effects. walshmedicalmedia.comnih.govnih.gov Neurodegenerative diseases, migraine prophylaxis, repurposing for oncology. nih.govnih.govnih.gov

Rationale for Ongoing Academic Inquiry into this compound's Mechanisms and Applications

The multifaceted pharmacological profile of this compound continues to drive academic inquiry into its mechanisms and potential new applications. The rationale for this sustained interest is rooted in several key areas:

Neuroprotection and Cognitive Effects: this compound's ability to improve cerebral blood flow and its calcium channel blocking properties have prompted research into its potential as a neuroprotective agent. walshmedicalmedia.comnih.gov Studies are exploring its effects in models of brain ischemia and its potential to mitigate neuronal damage. wikipedia.orgwalshmedicalmedia.com Furthermore, its purported nootropic effects, or ability to enhance cognitive function, remain an area of active investigation, often in combination with other nootropics like piracetam. drugbank.comdrugbank.com

Migraine Prophylaxis: The vasodilatory and calcium channel blocking actions of this compound have led to its investigation as a prophylactic treatment for migraine. nih.govtaylorandfrancis.com Clinical trials have explored its efficacy in reducing the frequency and severity of migraine attacks, offering a potential alternative for patients. nih.gov

Oncological Research: Emerging research has pointed towards a potential role for this compound in oncology. In vitro studies have shown that it can induce apoptosis (programmed cell death) in lymphoma and multiple myeloma cell lines, suggesting a possible therapeutic application. iiarjournals.orgnih.gov Its ability to enhance the radiosensitization of tumors is also being explored. nih.gov This has opened up a new and unexpected avenue for this compound research, focusing on its potential as a repurposed anti-cancer agent.

Management of Chemotherapy Side Effects: The antiemetic properties of this compound are being investigated for their potential to alleviate nausea and vomiting induced by chemotherapy, a common and debilitating side effect for cancer patients. iiarjournals.org

The ongoing academic inquiry into this compound is a testament to the compound's complex and still not fully understood pharmacology. The potential for new therapeutic applications, driven by a deeper understanding of its diverse mechanisms of action, ensures that this compound will remain a subject of scientific interest for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N2 B098889 Cinnarizine CAS No. 16699-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7002-58-6 (di-hydrochloride)
Record name Cinnarizine [USAN:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID80859311
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Molecular Weight

368.5 g/mol
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CAS No.

16699-20-0, 298-57-7
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
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Record name Cinnarizine [USAN:INN:BAN:JAN]
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Record name Piperazine, (E)-
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Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Record name (E)-1-benzhydryl-4-cinnamylpiperazine
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Record name Cinnarizine
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Record name CINNARIZINE
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Pharmacological Actions and Receptor Interactions

Calcium Channel Modulation

Cinnarizine's interaction with voltage-gated calcium channels is a cornerstone of its pharmacological activity. It exhibits a multifaceted inhibitory profile, affecting different types of calcium channels in various tissues.

Inhibition of L-type Voltage-Gated Calcium Channels in Vascular Smooth Muscle Cells

This compound effectively inhibits L-type voltage-gated calcium channels, which are crucial for the contraction of vascular smooth muscle cells. drugbank.comnih.govpediatriconcall.com By blocking the influx of calcium ions into these cells, this compound leads to the relaxation of vascular smooth muscle. medchemexpress.com This vasorelaxant ability, particularly in the brain, contributes to its use in improving cerebral circulation. drugbank.commedchemexpress.com The inhibitory effect on L-type channels has been observed in various vascular beds, including rabbit mesenteric and thoracic arteries. nih.govresearchgate.net Studies have shown that this compound's inhibitory action on calcium-evoked contractions in depolarized vessels is a key component of its mechanism. nih.gov

Inhibition of T-type Voltage-Gated Calcium Channels

In addition to its effects on L-type channels, this compound is also recognized as a selective antagonist of T-type voltage-operated calcium ion channels. wikipedia.orgdrugbank.comwikidoc.org Research on freshly isolated smooth muscle cells from the rat tail main artery has demonstrated that this compound potently inhibits T-type currents at low concentrations (1 micromol L(-1)). nih.gov At higher concentrations (10 micromol L(-1)), it also blocks L-type calcium currents in these cells. nih.gov This dual inhibition of both L- and T-type channels underscores its complex interaction with calcium signaling pathways. drugbank.comnih.govpediatriconcall.com

Effects on Intracellular Calcium Ion Translocation in Vestibular Sensory Cells

A significant aspect of this compound's action, particularly in the context of vestibular disorders, is its effect on calcium ion translocation within the vestibular sensory cells of the inner ear. nih.govtga.gov.au It is understood to act as a vestibular suppressant by inhibiting the influx of calcium into these cells. tga.gov.au This modulation of calcium currents in vestibular hair cells is thought to dampen their over-reactivity, which is a key factor in sensations of vertigo and motion-induced nausea. wikipedia.org While initial hypotheses focused solely on the inhibition of calcium currents in type II vestibular hair cells, more recent evidence suggests a more complex mechanism. wikipedia.org It appears that at pharmacologically relevant concentrations, this compound may also inhibit potassium (K+) currents activated by increased hydrostatic pressure on the hair cells. wikipedia.orgnih.gov However, the abolition of calcium currents in these cells does occur, particularly at higher drug concentrations (3 µM). wikipedia.orgwikidoc.org This action helps to stabilize the vestibular system and reduce the transmission of signals that lead to vertigo and nausea. patsnap.compatsnap.com L-type calcium channels, in particular, play a role in the calcium entry into the sensory cells of the inner ear, initiating processes that lead to neurotransmitter release. researchgate.net

Selective Binding to Calcium Channels in Open Conformation

An important characteristic of this compound's interaction with calcium channels is its state-dependent binding. It has been shown that this compound preferentially binds to its target calcium channels when they are in an open, as opposed to a closed, conformation. wikipedia.orgnih.govwikidoc.orgresearchgate.net This selective binding to the open state of the channel enhances its inhibitory effect during periods of channel activity.

Neurotransmitter Receptor Antagonism

Beyond its role as a calcium channel modulator, this compound also exhibits significant activity as an antagonist at certain neurotransmitter receptors, most notably the histamine (B1213489) H1 receptor.

Histamine H1 Receptor Antagonism and Central Nervous System Excitability

This compound is classified as a first-generation antihistamine due to its ability to act as a competitive antagonist at histamine H1 receptors. drugbank.compatsnap.com This action is central to its effectiveness in managing symptoms of motion sickness and vertigo. patsnap.com By blocking H1 receptors in the central nervous system, particularly within the vestibular system, this compound reduces the excitability of these neural pathways. patsnap.compatsnap.com This antihistaminic effect contributes to its sedative properties, which can further help in mitigating the symptoms of motion sickness. patsnap.com The combination of H1 receptor antagonism and calcium channel blockade provides a dual mechanism of action that effectively regulates both peripheral and central vestibular components. nih.gov However, it is worth noting that the sedative effects of H1 antagonists might potentially delay the natural process of central vestibular compensation. nih.gov

ParameterValueCell Type/Condition
Ki (inhibitory constant) 22 nMT-type voltage-operated calcium ion channels
IC50 (smooth muscle contraction inhibition) 60 mMNot specified
IC50 (L-type calcium current inhibition) 1.5 µMGuinea pig vestibular type II hair cells
Effective Concentration (T-type current inhibition) 1 µMRat tail main artery smooth muscle cells
Effective Concentration (L-type current inhibition) 10 µMRat tail main artery smooth muscle cells
Concentration for abolishing calcium currents 3 µMVestibular hair cells

Table 1. Inhibitory Concentrations and Constants of this compound. This table summarizes key inhibitory values of this compound on different calcium channels and cellular responses. Data compiled from multiple research findings. wikipedia.orgmedchemexpress.comwikidoc.orgnih.gov

Receptor/ChannelAction
L-type Voltage-Gated Calcium Channels Inhibitor/Blocker
T-type Voltage-Gated Calcium Channels Antagonist/Inhibitor
Histamine H1 Receptor Antagonist
Dopamine (B1211576) D2 Receptors Binds to
Muscarinic Acetylcholine (B1216132) Receptors Binds to

Table 2. Receptor and Ion Channel Interactions of this compound. This table outlines the primary molecular targets of this compound and its corresponding pharmacological action. wikipedia.orgdrugbank.comnih.gov

Dopamine D2 Receptor Binding and Antagonism

This compound is known to bind to and antagonize dopamine D2 receptors. nih.govwikipedia.orgdrugbank.com This interaction is a significant aspect of its pharmacological activity. Research, including single-photon emission computed tomography (SPECT) studies, has demonstrated that this compound treatment leads to a reduction in the binding potential of striatal dopamine D2 receptors. nih.gov One study found this reduction to be between 14% and 63% in patients undergoing treatment. nih.gov

The antagonistic effects on D2 receptors in the striatum are linked to the potential for extrapyramidal side effects. wikipedia.orgwikidoc.org Furthermore, evidence suggests that this compound treatment can lead to reduced presynaptic dopamine and alterations in the vesicular transport of this neurotransmitter. wikipedia.orgwikidoc.org The blockade of D2 receptors by this compound is considered a primary reason for its observed neuroleptic-like actions. nih.gov

Serotonin (B10506) Receptor Modulation, Including 5-HT2 Receptor Blockade

This compound is recognized for its antiserotonergic effects, which include the blockade of serotonin 5-HT2 receptors. wikipedia.orgme-pedia.orgpatsnap.com This action is thought to contribute to its therapeutic applications. The blockade of 5-HT2 receptors, in conjunction with its other receptor activities, may play a role in its efficacy. patsnap.comufrn.br Specifically, antagonism at the 5-HT2A receptor is a characteristic of some antipsychotic medications. ufrn.brnih.gov

Vascular and Rheological Effects

Beyond its receptor-mediated actions, this compound exerts significant effects on the vascular system and the physical properties of blood.

Vasodilatory Mechanisms and Cerebrovascular Perfusion

This compound is known for its vasodilatory properties, particularly with respect to cerebral blood vessels. patsnap.comavexima.com It achieves this by mitigating the vasoconstriction induced by various vasoactive substances. vinmec.com This leads to an improvement in cerebral perfusion, allowing for better oxygen supply to the brain. nih.govresearchcommons.org Rather than being a direct vasodilator, this compound is often described as an "anti-vasoconstrictor," as it selectively inhibits the influx of calcium ions stimulated by spasmogens without affecting the intrinsic myogenic tone of smooth muscle cells. nih.gov

Microcirculatory Enhancement in Specific Organ Systems

The vasodilatory action of this compound contributes to the enhancement of microcirculation in various organ systems. researchcommons.org It has been shown to improve blood flow in the inner ear, which is beneficial for conditions like vertigo and tinnitus. nih.govresearchcommons.org This improvement in microperfusion is attributed to its ability to increase the deformability of red blood cells and reduce whole blood viscosity. researchcommons.org Studies have indicated that this compound can enhance circulation in the peripheral vestibular organ. unipa.it

Impact on Red Blood Cell Elasticity and Blood Viscosity

A key rheological effect of this compound is its ability to improve the elasticity and deformability of red blood cells. avexima.com It achieves this by inhibiting the flow of calcium into these cells, which increases the flexibility of the cell wall. wikipedia.orgresearchcommons.org This enhanced flexibility, along with a reduction in blood viscosity, allows blood to flow more efficiently through narrowed vessels, thereby improving oxygen delivery to tissues. nih.govwikipedia.org Studies in patients with peripheral obliterative arterial disease have shown that this compound can decrease whole-blood viscosity. nih.gov

Anti-inflammatory and Neuroprotective Mechanisms

This compound, a piperazine (B1678402) derivative, demonstrates a range of pharmacological activities that extend beyond its primary classification as a calcium channel blocker and H1 histamine receptor antagonist. These activities include significant anti-inflammatory, neuroprotective, and antioxidant effects, which are rooted in its interactions with various cellular and molecular pathways.

Modulation of Inflammatory Mediators and Processes

This compound has been shown to possess anti-inflammatory properties by reducing the release of inflammatory mediators. patsnap.com This action is beneficial in conditions where inflammation is a key contributor to the symptoms. patsnap.com Research across various experimental models has substantiated these anti-inflammatory effects.

In animal models of visceral inflammation, this compound has demonstrated the ability to modulate inflammatory responses. karger.com Studies using carrageenan-induced paw edema in rats, a classic model of acute inflammation, have shown that this compound can induce a dose-dependent inhibition of the edema response. nih.govnih.gov Furthermore, this compound has been found to reduce gastric mucosal lesions caused by indomethacin (B1671933) in rats. nih.govnih.gov

The compound's influence extends to specific inflammatory mediators and signaling pathways. In a rat model of experimentally-induced bronchial asthma, this compound administration was able to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-5 (IL-5), in pulmonary tissue. karger.com This effect on cytokine production was comparable to that of the corticosteroid dexamethasone. karger.com The study also noted that this compound could suppress eosinophil infiltration into the bronchoalveolar lavage fluid, a key process in allergic inflammation. karger.com Further research into carrageenan-induced inflammation suggests that this compound may exert its anti-inflammatory effects through the inhibition of the PI3K/AKT signaling pathway. nih.gov In models of experimental colitis, this compound demonstrated a therapeutic role through its anti-inflammatory actions, which involved the downregulation of colonic cytokines. researchgate.net Evidence also points to a role in neuroinflammation, as suggested by the hyperactivation of microglia in the midbrain of parkin knock-out mice, indicating an inflammatory state that this compound may influence. nih.gov Additionally, in a model of microwave-induced brain injury, this compound was shown to significantly reduce the content of Interleukin-1 beta (IL-1β) in brain tissue. mdpi.com

Table 1: Effect of this compound on Inflammatory Markers in Experimental Models

Model SystemKey Inflammatory Marker/ProcessObserved Effect of this compoundReference(s)
Carrageenan-Induced Paw Edema (Rat)Paw Edema VolumeDose-dependent inhibition nih.gov, nih.gov
Indomethacin-Induced Gastric Lesions (Rat)Gastric Mucosal LesionsReduction nih.gov
Ovalbumin-Induced Bronchial Asthma (Rat)TNF-α, IL-5Suppression of production karger.com
Ovalbumin-Induced Bronchial Asthma (Rat)Eosinophil InfiltrationSuppression karger.com
Acetic Acid-Induced Colitis (Rat)Colonic CytokinesDownregulation researchgate.net
Microwave-Induced Brain Injury (Rat)Interleukin-1 beta (IL-1β)Significant reduction mdpi.com
Carrageenan-Induced Inflammation (Rat)PI3K/AKT SignalingInhibition nih.gov

Neuroprotective Pathways, Including Inhibition of Calcium Overload

A primary mechanism underpinning this compound's neuroprotective effects is its function as a calcium channel blocker. patsnap.com It selectively inhibits L-type calcium channels, with a reported IC50 of 1.5 μM in vestibular hair cells. medchemexpress.com By blocking the influx of calcium ions into cells, particularly vascular smooth muscle cells and neurons, this compound can prevent the detrimental consequences of calcium overload. medchemexpress.comnih.govmdpi.com This process, known as excitotoxicity, is a common pathway in many neurodegenerative disorders. mdpi.com

This compound's ability to cross the blood-brain barrier allows it to directly regulate calcium homeostasis in the central nervous system. medchemexpress.com In models of microwave-induced brain injury, excessive calcium influx leads to the activation of downstream effector proteins like calcineurin (CaN) and calpain-1, which contribute to neuronal damage. nih.govresearchgate.net Studies have shown that this compound can inhibit the expression of both calcineurin and calpain-1 in the brain, suggesting it mitigates brain injury by preventing calcium overload. nih.govresearchgate.net Previous research also highlighted this compound's capacity to reduce neuronal damage in the hippocampus. mdpi.com

Beyond direct calcium channel blockade, other neuroprotective actions have been reported. In hypoxic conditions, this compound was found to prevent the development of brain edema and restore NAD+-dependent oxidation of succinate, a crucial step in mitochondrial energy production. researchgate.net

Antioxidant Activity in Neural Tissues

This compound exerts notable antioxidant effects, contributing to its neuroprotective profile. It has been shown to reduce systemic oxidative stress and may play a role in blocking the peroxidation of lipids in membrane bilayers. mdpi.com This antioxidant capacity appears to stem from its ability to concentrate within the lipid bilayer, thereby protecting membrane phospholipids (B1166683) from oxidative damage. ekb.eg

In preclinical studies, this compound has demonstrated the ability to counter oxidative stress in the brain. For instance, it was shown to ameliorate haloperidol-induced brain oxidative stress and prevent associated memory deficits in mice. mdpi.com In a model of cerebral ischemia, treatment with this compound significantly restored reduced brain levels of key endogenous antioxidants, including Glutathione (GSH) and Superoxide (B77818) Dismutase (SOD). ekb.eg Similarly, in a study on paraquat-induced neurotoxicity, pretreatment with this compound prevented the increase in Malondialdehyde (MDA), a marker of lipid peroxidation, in the brain. researchgate.net However, another study on cerebral ischemia did not find a significant effect of this compound on brain MDA content. ekb.eg

The antioxidant activity is not limited to the brain. In experimental models of colitis, this compound's therapeutic effects were linked to both its anti-inflammatory and antioxidant actions. researchgate.net Furthermore, in an asthma model, this compound displayed an attractive antioxidant potential. karger.com

Table 2: Effect of this compound on Markers of Oxidative Stress in Neural Tissues

Experimental ModelOxidative Stress MarkerObserved Effect of this compoundReference(s)
Cerebral Ischemia (Rat)Glutathione (GSH)Significant increase/restoration ekb.eg
Cerebral Ischemia (Rat)Superoxide Dismutase (SOD)Significant increase/restoration ekb.eg
Haloperidol-Induced Cognitive Impairment (Mouse)Brain Oxidative StressReduction mdpi.com
Paraquat-Induced Neurotoxicity (Mouse)Malondialdehyde (MDA)Prevention of increase researchgate.net
Parkin Knock-out MiceGlutathione (GSH)Increased levels (compensatory) nih.gov

Pharmacokinetic Investigations

Absorption and Distribution Dynamics

The initial phases of a drug's action involve its absorption into the bloodstream and distribution to various tissues. For cinnarizine, these processes are influenced by its physicochemical properties, including its weakly basic and highly lipophilic nature. nih.govresearchgate.net

Gastrointestinal Absorption Characteristics

Following oral administration, this compound is absorbed from the gastrointestinal tract, with peak plasma concentrations typically observed within 2 to 4 hours. centaurpharma.comvinmec.comimpactfactor.org The absorption is considered relatively slow and can be variable. mims.comresearchgate.net Studies have indicated that this compound has an "absorption window," with preferential absorption occurring in the upper gastrointestinal tract, particularly the stomach. nih.govresearchgate.netasianjpr.com

The solubility of this compound is highly dependent on pH, a critical factor in its absorption. researchgate.net It exhibits higher solubility in the acidic environment of the stomach (0.29 mg/mL at pH 2) and significantly lower solubility at higher pH levels found in the small intestine (0.017 mg/mL at pH 5 and 0.002 mg/mL at pH 6.5). nih.govasianjpr.com This pH-dependent solubility contributes to its low and erratic bioavailability. nih.govresearchgate.net The presence of food can stimulate the secretion of hydrochloric acid in the stomach, lowering the pH and potentially leading to more rapid dissolution and better absorption of the drug. uomus.edu.iquomustansiriyah.edu.iq Conversely, conditions that reduce gastric acid secretion can decrease the absorption of this compound. uomus.edu.iquomustansiriyah.edu.iquomustansiriyah.edu.iq Due to its poor water solubility and dissolution challenges, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug. researchgate.netasianjpr.com

Plasma Protein Binding Affinity and Implications

Once absorbed into the bloodstream, this compound demonstrates a high affinity for binding to plasma proteins, with approximately 91% of the drug being bound. nih.govvinmec.commims.comnih.govmedicines.org.uk This extensive binding is a significant pharmacokinetic characteristic.

The high degree of plasma protein binding has several implications. Only the unbound, or free, fraction of a drug is pharmacologically active and available to distribute into tissues and exert its therapeutic effects. bioivt.com Therefore, the high protein binding of this compound means that a large proportion of the drug in circulation is in an inactive, bound state. This can influence the drug's distribution, metabolism, and elimination, contributing to a longer duration of action. knowledgedose.com Competition for binding sites on plasma proteins with other highly bound drugs could potentially lead to drug interactions, although this is generally uncommon. knowledgedose.com

Distribution Profile Across Biological Compartments, Including Blood-Brain Barrier Penetration

This compound's lipophilic (fat-soluble) and weakly basic nature facilitates its distribution throughout the body. nih.govwikipedia.org A key aspect of its distribution is its ability to cross the blood-brain barrier (BBB) via simple diffusion. nih.govresearchgate.netwikipedia.orgwikidoc.org This penetration into the central nervous system is what allows this compound to exert its effects on cerebral blood flow. wikipedia.orgwikidoc.org

However, studies in rats have shown that when administered in a lipid emulsion, less this compound is taken up into the brain and lungs compared to when it is given in a solution. wikipedia.orgnih.gov This suggests that the formulation can influence its tissue distribution. nih.gov The steady-state apparent volume of distribution (Vss) was found to be significantly lower for the lipid emulsion formulation (6.871 ± 1.432 L/kg) compared to the solution (14.018 ± 5.598 L/kg), indicating a more limited distribution into tissues with the emulsion. wikipedia.org

Biotransformation Pathways

This compound undergoes extensive metabolism, primarily in the liver, before being eliminated from the body. centaurpharma.commims.comnih.gov This biotransformation process involves various enzymatic reactions.

Hepatic Metabolism by Cytochrome P450 Isoenzymes (e.g., CYP2D6)

The metabolism of this compound is largely carried out by the cytochrome P450 (CYP) enzyme system in the liver. centaurpharma.commedicines.org.ukmims.com Specifically, the CYP2D6 isoenzyme plays a major role in the oxidative metabolism of this compound. tg.org.auvinmec.commims.comnih.govmedicines.org.uknih.gov The metabolism of this compound involves ring hydroxylation and N-desalkylation reactions. medicines.org.ukmims.com

Research has shown that CYP2D6 selectively catalyzes the p-hydroxylation of the cinnamyl phenyl ring of this compound. nih.gov Another isoenzyme, CYP2B6, is involved in the p-hydroxylation of the diphenylmethyl group. nih.gov N-desalkylation at the piperazine (B1678402) ring is facilitated by other CYP isoenzymes, including CYP2C9, CYP1A1, CYP1A2, and/or CYP2A6. nih.gov The involvement of multiple CYP enzymes highlights the complexity of this compound's metabolic pathways. researchgate.net

Metabolite Identification and Characterization

The biotransformation of this compound results in the formation of several metabolites. nih.govcentaurpharma.com Studies in rat liver microsomes have identified key oxidative metabolites, including:

1-(diphenylmethyl)piperazine (M-1)

1-(diphenylmethyl)-4-[3-(4'-hydroxyphenyl)-2-propenyl]piperazine (M-2)

Benzophenone (M-3)

1-[(4'-hydroxyphenyl)-phenylmethyl]-4-(3-phenyl-2-propenyl)piperazine (M-4) nih.gov

The formation of these metabolites requires NADPH and is inhibited by carbon monoxide and SKF 525-A, confirming the involvement of cytochrome P450 enzymes. nih.gov It has been noted that the M-2 metabolite's formation is specifically suppressed by sparteine (B1682161) and metoprolol, suggesting a link to the debrisoquine/sparteine-type polymorphic drug oxidation, which is characteristic of CYP2D6 activity. nih.gov One of the active metabolites, 1-(diphenylmethyl)-4-[3-(4′-hydroxyphenyl)-2-propenyl] piperazine, has a higher affinity for D2-receptors than the parent drug. nih.gov this compound and its metabolites are primarily excreted in the feces (approximately 67%) and to a lesser extent in the urine (approximately 33%) as metabolites, some of which are conjugated with glucuronic acid. mims.comnih.govmedicines.org.ukmedicines.org.ukmims.com

Pharmacokinetic Parameters of this compound

Parameter Value Source
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours centaurpharma.comvinmec.comimpactfactor.org
Plasma Protein Binding 91% nih.govvinmec.commims.comnih.govmedicines.org.uk
Primary Metabolizing Enzyme CYP2D6 tg.org.auvinmec.commims.comnih.govmedicines.org.uknih.gov
Elimination Half-life 4 - 24 hours mims.comnih.govmedicines.org.uk

Identified Metabolites of this compound

Metabolite ID Chemical Name Source
M-1 1-(diphenylmethyl)piperazine nih.gov
M-2 1-(diphenylmethyl)-4-[3-(4'-hydroxyphenyl)-2-propenyl]piperazine nih.gov
M-3 Benzophenone nih.gov

Elimination Profiles

The elimination of this compound from the body occurs through multiple pathways, with the majority being cleared via metabolism before excretion. The process involves both renal and fecal routes, with distinct profiles for the parent drug and its metabolites. The reported elimination half-life for this compound shows considerable variation, ranging from 4 to 24 hours. nih.govsandoz.com

Renal Excretion of Metabolites

The kidneys play a role in clearing the byproducts of this compound metabolism. Approximately one-third (33%) of an administered dose is eliminated in the urine. nih.govmims.com This excretion consists predominantly of the drug's metabolites, including glucuronide conjugates. sandoz.comcentaurpharma.com A very small fraction, less than 1%, of this compound is found unchanged in the urine, indicating extensive metabolic activity before renal clearance. pharmaline.co.il

Fecal Elimination Pathways

The primary route of elimination for this compound is through the feces, accounting for approximately two-thirds (66-67%) of the dose. nih.govsandoz.commims.com In contrast to renal excretion, which primarily involves metabolites, fecal elimination consists mainly of the unchanged parent drug. centaurpharma.comnih.gov This process occurs after the drug is excreted by the liver into the bile, which then enters the intestine, or through direct excretion from the intestinal lumen. toxmsdt.com

Table 1: Elimination Profile of this compound

Elimination Route Approximate Percentage of Dose Primary Form of Compound
Fecal 66-67% nih.govmims.com Unchanged Drug centaurpharma.comnih.gov
Renal 33% nih.govmims.com Metabolites (including glucuronide conjugates) sandoz.comcentaurpharma.compharmaline.co.il

Accumulation Kinetics Upon Repeat Administration

Studies involving repeated administration of this compound to healthy volunteers have demonstrated that the compound accumulates in the body. nih.govnih.gov This accumulation is a direct consequence of its pharmacokinetic properties, particularly its long terminal half-life. nih.gov In one study where subjects received doses for 15 days, a steady-state accumulation factor of 2.79 (± 0.23) was observed. nih.govwikidoc.orgwikipedia.org This measured accumulation was not significantly different from the predicted accumulation factor of 3.37 (± 0.37), which was calculated based on the terminal half-life derived from single-dose data. nih.gov

Table 2: Accumulation Kinetics of this compound After Repetitive Dosing

Pharmacokinetic Parameter Finding
Observation This compound accumulates with repetitive dosing. nih.gov
Observed Accumulation Factor 2.79 (± 0.23) nih.govwikidoc.orgwikipedia.org
Predicted Accumulation Factor 3.37 (± 0.37) (based on single-dose half-life) nih.gov

Advanced Delivery System Pharmacokinetics

The low aqueous solubility of this compound presents challenges for its bioavailability when administered orally. nih.gov To overcome these limitations, research has focused on advanced delivery systems, such as lipid-based formulations, to improve its pharmacokinetic profile. researchgate.net Novel drug delivery systems aim to enhance bioavailability by improving drug solubility, providing controlled release, and targeting specific sites of action. semanticscholar.orgijpsjournal.com

Altered Pharmacokinetic Parameters with Lipid Emulsion Formulations

The use of intravenous lipid emulsion formulations has been shown to significantly alter the pharmacokinetics of this compound. wikidoc.org When administered as a this compound-loaded emulsion (CLE) to rats, the formulation demonstrated a significantly higher area under the curve (AUC) compared to a standard aqueous solution. researchgate.netnih.gov One study reported an AUC of 1879.55 µg/Lh⁻¹ for the lipid emulsion, whereas the aqueous solution yielded an AUC of 865.72 µg/Lh⁻¹. nih.gov Concurrently, the lipid emulsion exhibited lower clearance (0.947 L/h/kg) and a lower volume of distribution. nih.govresearchgate.netnih.gov These altered parameters allow the drug to remain in circulation for a longer duration. researchgate.netnih.gov

Table 3: Comparative Pharmacokinetics of this compound Formulations in Rats

Parameter This compound-Loaded Emulsion (CLE) This compound Aqueous Solution
Area Under the Curve (AUC) 1879.55 µg/Lh⁻¹ nih.gov 865.72 µg/Lh⁻¹ nih.gov
Clearance Lower (0.947 L/h/kg) nih.gov Higher nih.govresearchgate.netnih.gov
Volume of Distribution (Vss) Lower (6.871 L/kg) wikidoc.org Higher (14.018 L/kg) wikidoc.org

Therapeutic Efficacy and Mechanistic Insights in Clinical Applications

Vestibular System Disorders

Cinnarizine is a mainstay in the treatment of vestibular disorders, demonstrating effectiveness in managing both peripheral and central vestibular dysfunction. nih.gov Its therapeutic action is rooted in its ability to modulate the vestibular system through various mechanisms, including the inhibition of calcium influx into vestibular sensory cells and its influence on central and peripheral neurotransmitter systems. nih.govdrugbank.com

Peripheral Vestibulopathy Pathophysiology and Treatment Mechanisms

Peripheral vestibulopathies encompass a group of disorders affecting the inner ear's vestibular system, leading to symptoms of vertigo, dizziness, and imbalance. This compound's therapeutic effects in these conditions are largely attributed to its peripheral actions on the labyrinth, where it improves microcirculation and suppresses vestibular overactivity. nih.govmenieres.org.uk

Benign Paroxysmal Positional Vertigo (BPPV) is a common peripheral vestibular disorder characterized by brief episodes of vertigo triggered by changes in head position. The underlying cause is believed to be the dislodgement of otoconia within the semicircular canals. nih.gov While repositioning maneuvers are a primary treatment, pharmacological intervention with agents like this compound is also employed. nih.govijorl.com this compound, a histamine (B1213489) H1 receptor antagonist and calcium channel blocker, is thought to improve vertigo by acting on the calcium channels within the peripheral vestibular labyrinth. nih.gov

A randomized clinical trial comparing the efficacy of the Epley maneuver with this compound administration in patients with BPPV found no statistically significant difference between the two treatment modalities in improving symptoms. nih.gov Another study suggested that the use of vestibular suppressants like this compound following a successful Epley's maneuver resulted in better outcomes for controlling BPPV symptoms. pjmhsonline.compjmhsonline.com

Table 1: Comparison of Epley Maneuver and this compound in BPPV Treatment
OutcomeEpley Maneuver GroupThis compound GroupP-value
Mean VAS score for symptom improvement1.66 ± 1.061.50 ± 0.910.57 nih.gov
Complete resolution of symptoms14%4%0.34 nih.gov
No change in symptoms4.8%4.5%

Vestibular neuronitis, also known as vestibular neuritis, is characterized by the inflammation of the vestibular nerve, often attributed to a viral infection. zerotofinals.comgcheeent.com This condition leads to a sudden onset of severe rotational vertigo, nausea, and vomiting. londonroadclinic.co.uk While the condition is generally self-limiting, symptomatic treatment is often necessary in the acute phase. wikipedia.org

This compound is among the antihistamines recommended for short-term management of vertigo symptoms in vestibular neuronitis. zerotofinals.com Its role as a vestibular suppressant helps to alleviate the distressing symptoms during the initial days of the illness. londonroadclinic.co.uk A fixed-dose combination of this compound and dimenhydrinate (B1670652) has been shown to be beneficial in improving symptoms during the acute stage of vestibular neuritis. ejao.org

Ménière's disease is a disorder of the inner ear that causes episodes of vertigo, fluctuating hearing loss, tinnitus (ringing in the ears), and a feeling of fullness in the ear. menieres.org.ukhealthhub.sg this compound is frequently used to manage the symptoms of Ménière's disease, including vertigo, tinnitus, nausea, and vomiting. menieres.org.ukwww.nhs.uk

The therapeutic effect of this compound in Ménière's disease is attributed to its dual mechanism of action. menieres.org.uk As a calcium antagonist, it is believed to improve microcirculation in the inner ear by preventing vasoconstriction. menieres.org.ukwww.nhs.uk Additionally, its mild antihistaminic properties contribute to its effectiveness. menieres.org.uk Some research suggests that this compound may normalize endolymph flow by preventing the constriction of the stria vascularis. nih.gov

A clinical study involving 181 patients demonstrated that treatment with this compound significantly reduced the occurrence of moderate vertigo by 65.8% and extreme vertigo by 89.8%. wikipedia.org In a comparative study, a fixed combination of this compound and dimenhydrinate was found to be as effective as betahistine (B147258) in reducing vertigo and tinnitus in patients with Ménière's disease, with a statistically significant improvement in hearing function observed in the this compound/dimenhydrinate group after 12 weeks of treatment. tinnitusjournal.com

Table 2: Efficacy of this compound and Dimenhydrinate Combination vs. Betahistine in Ménière's Disease
OutcomeThis compound + DimenhydrinateBetahistineKey Findings
Vertigo ReductionHighly efficientHighly efficientNo statistically significant difference between groups. tinnitusjournal.com
Tinnitus Reduction~60% reduction~60% reductionSimilar results for both groups. tinnitusjournal.com
Vegetative SymptomsAlmost complete disappearanceSimilar results for both groups. tinnitusjournal.com
Vestibulospinal Reactions (Lateral Sway)Statistically significant superiority of the combination. (p < .042)Improved distinctly in both groups. tinnitusjournal.com
Hearing Function (Affected Ear)Statistically significant improvement after 12 weeks (p = .042)Minor changes-

Central Vestibular Dysfunction and Cerebrovascular Insufficiency

This compound has demonstrated efficacy in patients experiencing vertigo of central origin, which can be caused by conditions such as vascular insufficiency or cerebral ischemia affecting the vestibular centers in the brainstem and cerebellum. nih.gov Its vasodilatory action, particularly on cerebral blood vessels, is thought to improve microcirculation in the affected areas of the brain, such as the vestibular nuclei, leading to improved central vestibular function. nih.govavexima.com

The drug's ability to mitigate vasoconstriction induced by various vasoactive substances contributes to its beneficial effects in cerebrovascular insufficiency. vinmec.com By enhancing cerebral perfusion, this compound can help alleviate vertiginous symptoms like dizziness, tinnitus, nausea, and vomiting that arise from insufficient cerebral blood circulation. nih.gov A fixed combination of this compound and dimenhydrinate has also been found to be effective in treating vertigo associated with vertebrobasilar insufficiency. nih.gov

Anti-Nystagmic and Anti-Emetic Effects Through Central and Peripheral Actions

This compound exerts both anti-nystagmic and anti-emetic effects through a combination of central and peripheral actions. nih.gov It inhibits stimulation of the vestibular system, which results in the suppression of nystagmus and other autonomic disturbances. mims.comfda.gov.ph This labyrinthine suppressant action is a key component of its anti-vertigo effect. nih.gov

The anti-emetic properties of this compound are attributed to its antihistaminic and anticholinergic effects. vinmec.com It acts on the chemoreceptor trigger zone in the brain, which is involved in the vomiting reflex. menieres.org.uk A fixed-dose combination of this compound and dimenhydrinate leverages the dual mechanisms of its components; this compound acts predominantly on the peripheral vestibular system, while dimenhydrinate primarily affects the central vestibular system. menieres.org.uknih.gov This combination has been shown to be effective in reducing nausea and vomiting associated with vertigo of various origins. nih.gov

Cerebrovascular and Neurological Applications

This compound, a piperazine (B1678402) derivative, is recognized for its effects on the cerebrovascular system and its potential applications in various neurological conditions. wikidoc.orgwellonapharma.com Its therapeutic actions are largely attributed to its ability to block calcium channels and its antihistaminic properties. wellonapharma.comfishersci.noguidetopharmacology.org These mechanisms contribute to its role in improving cerebral blood flow and offering neuroprotection. wellonapharma.comfishersci.no

Cerebral Ischemia and Microcirculation Enhancement

This compound demonstrates notable efficacy in conditions related to cerebral ischemia by enhancing microcirculation. nih.govfda.gov.ph Its primary mechanism involves the inhibition of vasoconstriction, leading to improved blood flow in the brain. vinmec.com This is particularly beneficial in cases of vascular insufficiency that can cause symptoms like vertigo. nih.gov The drug acts as a non-competitive antagonist to various vasoactive agents that cause smooth muscle contraction. fda.gov.ph By blocking calcium influx into vascular smooth muscle cells, this compound induces vasodilation. fda.gov.phvinmec.com

Furthermore, this compound has been shown to improve blood viscosity. It is believed to achieve this by preventing calcium entry into ischemic red blood cells, which helps maintain their flexibility and deformability. nih.gov This enhanced rheological property of blood allows for more efficient passage through narrowed vessels, ensuring better oxygen supply to ischemic tissues. wikidoc.org

A study highlighted that this compound improves microcirculation in specific brain regions, such as the vestibular nuclei, which is crucial for central vestibular function. nih.gov In-vivo models have demonstrated that it can selectively increase blood flow to the lateral vestibular nucleus. nih.gov

Improvement of Functional Abnormalities Post-Ischemia

In preclinical models of transient global cerebral ischemia, this compound has been observed to improve functional abnormalities. wikidoc.orgwikipedia.org A study involving a four-vessel occlusion model in rats showed that this compound administration markedly improved the functional deficits resulting from a 15-minute ischemic event. nih.gov However, in the same study, it had minimal to no effect on the associated neuronal damage. wikipedia.orgnih.gov This suggests a distinction between its ability to restore function and its capacity for direct neuronal protection in this specific ischemic model. wikipedia.org

Impact on Cerebral Arteriosclerosis

This compound is utilized in the management of symptoms associated with cerebral arteriosclerosis. wikidoc.orgwellonapharma.comfishersci.no Its vasodilatory properties are considered beneficial in increasing the oxygen supply to arteriosclerotic cerebral vessels. bpfk.gov.my By promoting cerebral blood flow, it can help alleviate the consequences of hardened arteries in the brain. wikidoc.orgbpfk.gov.my Clinical observations suggest that this compound can lead to significant improvements in symptoms such as dizziness, tinnitus, and concentration and memory loss in patients with atherosclerosis. nih.gov

Neuroprotection in Brain Injury Models (e.g., Microwave-Induced Brain Injury)

Research has explored the neuroprotective potential of this compound in specific brain injury models, such as those induced by microwave radiation. mdpi.comnih.gov Microwave exposure can lead to brain injury, causing a decline in learning and memory. nih.gov this compound, as a calcium channel blocker, is thought to protect brain tissue from such damage. mdpi.comnih.gov

In studies using rat models of microwave-induced brain injury, this compound has been shown to improve spatial memory and spontaneous exploratory behavior. mdpi.comresearchgate.net The mechanism for this neuroprotection is linked to the inhibition of calcium overload-related enzymes, such as calcineurin and calpain-1. mdpi.comnih.govresearchgate.net By mitigating the effects of excessive calcium, this compound helps to preserve neuronal function and structure. mdpi.comwalshmedicalmedia.com For instance, research has shown that after microwave-induced damage, treatment with this compound resulted in neatly arranged and dense neurons in the pyramidal layers and dentate gyrus of rats, without nuclear shrinkage. walshmedicalmedia.com

Cognitive Modulation and Nootropic Potential

This compound is also considered to have nootropic, or cognitive-enhancing, potential, largely due to its vasodilating effects on cerebral blood vessels. wikidoc.orgwikipedia.org By improving brain circulation, it can enhance the supply of oxygen to brain tissue, which may support cognitive functions. wikidoc.orgwikipedia.org

Effects on Learning and Memory in Preclinical Models

The effects of this compound on learning and memory have been investigated in various preclinical models, with some studies indicating a positive impact. walshmedicalmedia.com For example, in a model of haloperidol-induced memory impairment in mice, this compound was found to prevent memory deficits and reduce brain oxidative stress. mdpi.comresearchgate.net The study showed that while haloperidol (B65202) impaired performance in a water maze test, co-administration of this compound led to significantly shorter latencies to find the escape platform, indicating improved learning. researchgate.net

Another study using Wistar rats found that higher doses of this compound improved the learning and memory ability of the rats in a Morris water maze test. walshmedicalmedia.comwalshmedicalmedia.com This improvement was associated with anti-inflammatory effects, as indicated by changes in levels of Superoxide (B77818) Dismutase (SOD), Malondialdehyde (MDA), and Tumor Necrosis Factor-alpha (TNF-α). walshmedicalmedia.comwalshmedicalmedia.com

Mechanisms of Cognitive Enhancement and Antipsychotic Potential

This compound's potential as a nootropic, or cognitive-enhancing, agent stems primarily from its vasodilatory effects, which are a result of its calcium channel blocking activity. wikipedia.orgguidetopharmacology.orgdrugbank.com By inhibiting the influx of calcium into vascular smooth muscle cells, particularly in the brain, this compound promotes cerebral blood flow. patsnap.comontosight.ainih.gov This improved circulation may enhance brain oxygenation and has been suggested to be beneficial in conditions like cerebrovascular disorders. patsnap.comontosight.ai

The drug's impact on cognitive processes is multifaceted. While its antihistaminic and antimuscarinic properties can potentially impair cognition, its D2 dopamine (B1211576) receptor antagonism also plays a role in modulating working memory. mdpi.com In a preclinical study, this compound was found to reduce brain oxidative stress and prevent memory deficits induced by haloperidol. mdpi.com However, it's important to note that some studies have reported that this compound does not significantly affect psychomotor speed, attention, vigilance, or working memory. mdpi.com

Regarding its antipsychotic potential, this compound's mechanism involves its antagonism of D2 dopamine receptors. wikipedia.orgmdpi.com This action can lead to a reduction in presynaptic dopamine and serotonin (B10506), and it can also alter the vesicular transport of dopamine. wikipedia.org Chronic use of this compound may interfere with the proton electrochemical gradient necessary for packaging dopamine into vesicles. wikipedia.org These actions on the dopaminergic system are central to the effects of many antipsychotic medications.

Migraine Pathophysiology Modulation

This compound is recognized for its role in the prophylactic treatment of migraine, including vestibular migraine. nih.govneurologylive.comtandfonline.com Its efficacy in this area is attributed to a combination of its pharmacological actions. As a calcium channel blocker, this compound inhibits the contraction of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels. mdpi.comresearchgate.netmums.ac.ir This action is thought to counteract the vasoconstriction phase of a migraine attack.

Furthermore, this compound's antihistaminic and antiserotonergic properties contribute to its antimigraine effects. patsnap.commums.ac.ir By blocking H1 histamine receptors, it can help alleviate symptoms associated with histamine release. patsnap.commdpi.com The histaminergic system is believed to have a role in the pathophysiology of migraines, potentially by influencing hypothalamic activity. researchgate.net Additionally, this compound's ability to inhibit vestibular hair cell stimulation directly addresses the vertigo symptoms often associated with vestibular migraine. nih.gov

Clinical studies have demonstrated that this compound can significantly reduce the frequency, duration, and intensity of migraine headaches and associated vertigo attacks. nih.govresearchgate.net It has shown comparable or even superior efficacy to other prophylactic treatments like topiramate (B1683207) and propranolol (B1214883) in some studies. researchgate.netresearchgate.net

Other Investigational Therapeutic Areas

Peripheral Arterial Disease Mechanisms

This compound has been investigated for the treatment of peripheral arterial disease (PAD), particularly for symptoms like intermittent claudication. clinicalpub.comsvelic.semedico-labs.commedex.com.bd Its therapeutic effect in this condition is primarily due to its anti-vasoconstrictor properties. medico-labs.commedex.com.bd By acting as a calcium channel blocker selectively on vascular smooth muscle, this compound helps to dilate blood vessels and improve blood flow to the peripheral areas. patsnap.commedico-labs.commedex.com.bd

Another key mechanism is its effect on blood viscosity. svelic.semedico-labs.com this compound can inhibit the flow of calcium into red blood cells, which increases the elasticity of the cell wall. wikipedia.org This increased flexibility of red blood cells makes the blood less viscous, further promoting circulation in the extremities. wikipedia.orgmedico-labs.commedex.com.bd Controlled clinical trials have shown that treatment with this compound can lead to a statistically significant increase in walking distance for patients with intermittent claudication. svelic.senih.gov

Dermatological Conditions (e.g., Idiopathic Urticarial Vasculitis)

This compound has emerged as a valuable second-line treatment option for idiopathic urticarial vasculitis. wikipedia.orgiiarjournals.orgmedcraveonline.com This condition is a form of chronic urticaria characterized by inflammation of the small blood vessels. While traditional antihistamines are often not very effective, this compound has shown a higher rate of positive response. nih.govactasdermo.org

The therapeutic mechanism in this context is likely multifactorial, drawing upon its antihistaminic, vasoactive, and complement inhibitory properties. actasdermo.orgresearchgate.net Its ability to stabilize mast cells and inhibit the release of inflammatory mediators may also play a role. A retrospective study of 47 patients with histologically confirmed urticarial vasculitis found that a high percentage of patients responded effectively to this compound. nih.gov

Endocrine System Modulation (e.g., Primary Aldosteronism via Cav1.3 Inhibition)

Recent research has explored the potential of this compound in modulating the endocrine system, specifically in the context of primary aldosteronism. clinicaltrials.eu This condition involves the overproduction of the hormone aldosterone (B195564), often due to mutations in the CACNA1D gene, which encodes the Cav1.3 calcium channel. core.ac.ukhra.nhs.uk

Structural modeling has suggested that this compound can bind to and block the pore of the Cav1.3 channel. core.ac.ukhra.nhs.ukoup.com This has led to the hypothesis that by selectively inhibiting Cav1.3, this compound could reduce aldosterone secretion. clinicaltrials.euoup.comoup.com In vitro studies have shown that this compound can indeed reduce aldosterone concentrations and the expression of CYP11B2, the enzyme responsible for aldosterone synthesis. oup.comoup.com A proof-of-concept clinical study compared the effects of this compound to the non-selective calcium channel blocker nifedipine (B1678770) in patients with primary aldosteronism. clinicaltrials.euoup.comoup.com While this compound did reduce aldosterone secretion from adrenocortical cells in vitro, in the clinical setting, it was less effective than nifedipine at reducing the aldosterone-to-renin ratio. oup.comoup.com

Potential in Anti-Asthma Therapy

There is evidence suggesting that this compound may have a role as an anti-asthma medication. wikipedia.orgnih.govcapes.gov.br The proposed mechanism of action is its ability to inhibit the transport of calcium ions across the cell membranes of both smooth muscle and mast cells. nih.govcapes.gov.br

By blocking calcium influx into bronchial smooth muscle cells, this compound can lead to bronchodilation. karger.com Furthermore, its antagonism of calcium ion transport across the mast cell membrane is thought to inhibit the release of histamine and other inflammatory mediators, a pharmacological effect similar to that of sodium cromoglycate. nih.govcapes.gov.brkarger.com A double-blind, placebo-controlled study demonstrated that orally administered this compound resulted in a significant improvement in peak flow rate in patients with chronic asthma. nih.govcapes.gov.br Further research indicates that this compound may also suppress the production of IgE antibodies and reduce eosinophil infiltration and oxidative stress, all of which contribute to its potential anti-asthmatic effects. karger.com

Pharmacological Interactions and Associated Mechanisms

Central Nervous System Depressant Interactions and Sedation Potentiation

As a first-generation antihistamine, cinnarizine readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation. patsnap.comwikipedia.org This sedative action can be additively or synergistically potentiated when this compound is co-administered with other CNS depressants. The concurrent use of alcohol, hypnotics, sedatives (including barbiturates and benzodiazepines), opioid analgesics, tricyclic antidepressants, and other CNS-depressing drugs can lead to enhanced drowsiness, dizziness, and impaired cognitive and motor coordination. mims.compillintrip.compillintrip.com

The mechanism for this potentiation lies in the combined depressive effects on the CNS. This compound's primary sedative effect is attributed to its antagonism of histamine (B1213489) H1 receptors in the brain. patsnap.comdrugbank.com When taken with other substances that also suppress central neuronal activity, such as alcohol or benzodiazepines which enhance the effect of the inhibitory neurotransmitter GABA, the result is a cumulative depression of CNS function. pillintrip.com It is strongly advised to avoid alcohol during treatment with this compound, as it can significantly intensify the sedative effects. pillintrip.commedex.com.bd The sedative effects of either tricyclic antidepressants or this compound may be potentiated with concurrent use. medex.com.bd

Interacting Agent ClassSpecific ExamplesPotential Outcome
Alcohol EthanolIncreased drowsiness, sedation, and impaired coordination. pillintrip.comapollohospitals.com
Hypnotics/Sedatives Barbiturates, BenzodiazepinesEnhanced sedative and CNS depressant effects. mims.compillintrip.com
Opioid Analgesics Codeine, MorphineIncreased risk of sedation and respiratory depression. mims.compillintrip.com
Antidepressants Tricyclic Antidepressants (e.g., Amitriptyline)Potentiation of sedative effects. pillintrip.commedex.com.bd
Other Antihistamines Dimenhydrinate (B1670652), DiphenhydramineAdditive sedative and anticholinergic side effects. patsnap.comapollohospitals.com

Anticholinergic Interactions with Other Muscarinic Antagonists

This compound also binds to muscarinic acetylcholine (B1216132) receptors, exhibiting anticholinergic (or antimuscarinic) properties. drugbank.comdrugtodayonline.com This action can lead to a range of side effects, including dry mouth, blurred vision, constipation, and urinary retention. pillintrip.comwww.nhs.uk When this compound is taken concurrently with other drugs that possess antimuscarinic activity, these effects can be additive, increasing their likelihood and severity. pillintrip.com

The interaction stems from the blockade of muscarinic receptors in various parts of the body by both this compound and the co-administered drug. This leads to an enhanced inhibition of the parasympathetic nervous system. Patients taking multiple medications with anticholinergic properties should be monitored for an increased burden of these side effects. nih.gov

Interacting Drug ClassSpecific ExamplesPotential Additive Anticholinergic Effects
Tricyclic Antidepressants Amitriptyline, ImipramineDry mouth, urinary retention, constipation, blurred vision. pillintrip.com
Anti-Parkinsonian Drugs BenzatropineEnhanced anticholinergic side effects. pillintrip.com
Antispasmodics Atropine, ScopolamineIncreased risk of dry mouth, tachycardia, and blurred vision. pillintrip.comdrugbank.com
Other Antihistamines DiphenhydramineAdditive dryness and urinary retention. nih.gov

Cardiovascular System Interactions

As a calcium channel blocker, this compound can influence cardiac function. nih.gov Its primary cardiovascular interactions relate to the potential for arrhythmogenic activities, particularly when combined with other medications that affect heart rhythm. drugbank.com A significant concern is the potential for QTc interval prolongation, an effect on the electrocardiogram that can increase the risk of serious ventricular arrhythmias, such as Torsades de Pointes. The risk of QTc prolongation can be increased when this compound is combined with various drugs, including certain antiarrhythmics, antipsychotics, and antihistamines. drugbank.com

Studies in animal models have shown that while this compound can protect against ischemia-induced arrhythmias within a specific dose range, higher doses did not offer the same protection and, in some cases, increased mortality due to persistent ventricular fibrillation. nih.govnih.gov

Interacting Drug/Drug ClassPotential Arrhythmogenic Effect
QTc-Prolonging Agents Acrivastine, Amiodarone, Amisulpride, Arsenic trioxide, Asenapine, Bedaquiline, etc.
Beta-Blockers Acebutolol, Atenolol, Betaxolol
Other Calcium Channel Blockers Amlodipine, Bepridil
Cardiac Glycosides Acetyldigitoxin

This compound has been associated with an increased risk of hyperkalemia (elevated potassium levels) when combined with certain other medications. drugbank.com This is a significant interaction, as severe hyperkalemia can lead to life-threatening cardiac arrhythmias. The risk is particularly pronounced when this compound is used with drugs that also affect potassium homeostasis, such as ACE inhibitors, angiotensin II receptor blockers (ARBs), and potassium-sparing diuretics. aapmr.orgnih.gov

The mechanism often involves interference with the renin-angiotensin-aldosterone system or direct effects on renal potassium excretion. drugbank.com For example, ACE inhibitors and ARBs can decrease aldosterone (B195564) levels, leading to potassium retention, an effect that can be exacerbated by concurrent medication use. aapmr.org

Interacting Drug ClassSpecific ExamplesMechanism/Outcome
ACE Inhibitors Benazepril, Lisinopril, RamiprilIncreased risk of hyperkalemia. drugbank.comaapmr.orgresearchgate.net
Angiotensin II Receptor Blockers (ARBs) AliskirenIncreased risk of hyperkalemia. drugbank.comresearchgate.net
Potassium-Sparing Diuretics Amiloride, SpironolactoneAdditive effect on increasing serum potassium. drugbank.comresearchgate.net
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Acetylsalicylic acid, Aceclofenac, AcemetacinIncreased risk of hyperkalemia. drugbank.comresearchgate.net
Heparins Ardeparin, BemiparinIncreased risk of hyperkalemia. drugbank.comresearchgate.net

The co-administration of this compound with antipsychotic medications can lead to an increased risk of hypotension (low blood pressure). drugbank.com This interaction is primarily due to the alpha-1 adrenergic blocking properties of many antipsychotic drugs, which cause vasodilation. nih.gov this compound, through its calcium channel blocking activity, also possesses vasodilatory effects. pillintrip.comwww.nhs.uk The combination of these two mechanisms can result in an additive hypotensive effect, potentially causing dizziness, fainting, and an increased risk of falls, particularly in elderly patients. drugbank.comnih.gov

Animal models suggest that this compound itself has an atypical antipsychotic profile, antagonizing dopamine (B1211576) D2 receptors, which could be a basis for both therapeutic and adverse interactions. medtigo.com

Interacting Drug ClassSpecific ExamplesPotential Outcome
Atypical Antipsychotics Aripiprazole, Brexpiprazole, RisperidoneIncreased risk of hypotension. drugbank.com
Typical Antipsychotics Chlorpromazine, ThioridazineAdditive hypotensive effects, particularly orthostatic hypotension. nih.gov
Alpha-1 Blockers AlfuzosinIncreased risk of hypotension. drugbank.com

Hepatic and Metabolic Pathway Interactions Affecting Drug Metabolism

This compound undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. researchgate.net Specifically, isoforms such as CYP2D6 and CYP3A4 are known to be involved in its biotransformation. patsnap.comnih.gov This metabolic pathway is a major site for drug-drug interactions. amazonaws.com

Drugs that are inhibitors of these CYP enzymes can decrease the metabolism of this compound, leading to higher plasma concentrations and an increased risk of adverse effects. Conversely, drugs that are inducers of these enzymes can accelerate the metabolism of this compound, potentially reducing its plasma concentration and therapeutic efficacy.

Interaction TypeInteracting Drugs/SubstancesEffect on this compound
CYP3A4 Inhibitors Amprenavir, Atazanavir, BoceprevirMay decrease metabolism, increasing this compound levels. drugbank.com
CYP2D6 Inhibitors Biperiden, AmodiaquineMay decrease metabolism, increasing this compound levels. drugbank.com
CYP3A4 Inducers Bosentan, Betamethasone, ArmodafinilMay increase metabolism, decreasing this compound levels. drugbank.com
CYP2B6 Substrates BromazepamPotential for reduced metabolism of the interacting drug. researchgate.net

Impact on Diagnostic Procedures (e.g., Dermal Reactivity Indicators)

This compound, owing to its antihistaminic properties, can interfere with the results of diagnostic procedures that rely on dermal reactivity, such as allergy skin tests. nih.gov The mechanism of this interference is linked to its function as a histamine H1 receptor antagonist, which can suppress the cutaneous wheal and flare response to an allergen, potentially leading to false-negative results. www.nhs.uk Consequently, it is often recommended that patients discontinue use of antihistamines like this compound for a period before undergoing such diagnostic evaluations to ensure the accuracy of the test results. allergytestireland.comallergywaco.comsanantonioallergist.com

Detailed Research Findings

Research specifically investigating the impact of this compound on dermal reactivity indicators is limited, but available studies suggest a potential for interference. A notable trial examined the effect of this compound on patch test reactions in patients with allergic contact dermatitis. jodrugs.comresearchgate.net While the study had limitations, including a small sample size and the absence of a placebo control group, its findings provide insight into the potential influence of this compound on this diagnostic procedure. jodrugs.com

In this study, 17 patients with known allergic contact dermatitis were administered this compound. jodrugs.comresearchgate.net The results indicated a varied response among the participants. A portion of the patients experienced a discernible decrease in the intensity of their patch test reactions, while the reactions in the majority of the patients remained unchanged. jodrugs.comresearchgate.net

The table below summarizes the findings from this study.

Influence of this compound on Patch Test Reactions in Patients with Allergic Contact Dermatitis

Number of Patients Outcome of Patch Test Reaction
6 Decreased Reaction
11 Unchanged Reaction

Data from a trial involving 17 patients with allergic contact dermatitis. jodrugs.comresearchgate.net

The anti-allergic action of this compound is thought to be primarily due to its antagonistic effect on allergic mediators rather than preventing their release. nih.gov This mechanism supports the observation that it can reduce the dermal response in some individuals during diagnostic testing. The variability in the observed effect in the aforementioned study highlights the complex interaction between the medication and individual patient factors in the context of dermal reactivity tests.

Adverse Pharmacological Manifestations and Their Underlying Mechanisms

Extrapyramidal System Dysfunctions

The extrapyramidal system is crucial for motor control, and its disruption by cinnarizine can lead to a variety of movement disorders. This is largely attributed to the drug's influence on dopamine (B1211576) signaling.

Mechanisms of Drug-Induced Parkinsonism (D2 Receptor Affinity)

This compound is known to cause or unmask parkinsonism, a syndrome characterized by symptoms such as tremor, muscle rigidity, and slowness of movement. wikipedia.orgnih.gov The primary mechanism underlying this adverse effect is the drug's antagonist activity at dopamine D2 receptors. wikipedia.orgnih.govdrugbank.com All antipsychotic and several other drugs that can induce parkinsonism have a strong blocking capacity at D2 receptors. nih.gov this compound's affinity for these receptors in the striatum leads to a blockade of dopamine transmission in the nigrostriatal pathway. wikipedia.orgnih.gov This reduction in dopaminergic activity mimics the dopamine deficiency state seen in idiopathic Parkinson's disease, resulting in the manifestation of parkinsonian symptoms. nih.gov It has been noted that a significant number of drug-induced parkinsonism cases are linked to the administration of this compound or the related drug, flunarizine. wikipedia.orgnih.gov

Tardive Dyskinesia and Akathisia

Long-term use of dopamine receptor-blocking agents like this compound can lead to the development of tardive syndromes, which include tardive dyskinesia and akathisia. nih.govtg.org.au Tardive dyskinesia is characterized by involuntary, repetitive movements, often affecting the orofacial region (oro-buccal-lingual stereotypy). nih.govtg.org.au Akathisia is a state of motor restlessness, where an individual feels a compelling urge to move. nih.govtg.org.au

The development of these conditions is thought to be a consequence of chronic D2 receptor blockade. nih.gov This prolonged antagonism can lead to a compensatory upregulation and supersensitivity of dopamine receptors in the striatum. nih.gov This heightened sensitivity may cause an exaggerated response to dopamine, leading to the hyperkinetic movements seen in tardive dyskinesia and the restlessness of akathisia. nih.govtg.org.au this compound, along with flunarizine, is recognized as a cause of these tardive syndromes. nih.govtg.org.au

Aggravation of Pre-existing Parkinson's Disease

For individuals already diagnosed with Parkinson's disease, the administration of this compound can lead to a significant worsening of their motor symptoms. nih.govnih.gov A randomized, double-blind study demonstrated a notable decline in mobility in Parkinson's disease patients treated with this compound compared to those receiving a placebo. nih.govnih.govresearchgate.net

The mechanism for this aggravation is directly related to this compound's D2 receptor blocking properties. nih.gov In Parkinson's disease, there is an existing deficiency of dopamine. nih.gov The introduction of a D2 receptor antagonist like this compound further impedes the already compromised dopamine signaling, effectively counteracting the therapeutic effects of medications like levodopa (B1675098) and worsening the underlying motor deficits of the disease. nih.govresearchgate.net Therefore, this compound is contraindicated in patients with pre-existing Parkinson's disease or other extrapyramidal disorders. medex.com.bd

Central Nervous System Depressant Effects

This compound's impact on the central nervous system extends beyond motor control, also causing sedative and depressant effects.

Somnolence, Drowsiness, and Impaired Concentration

One of the most frequently reported side effects of this compound is sedation, manifesting as somnolence, drowsiness, and impaired concentration. nih.govpatsnap.compatient.info These effects are primarily attributed to its antihistaminic properties, specifically its ability to block H1 receptors in the central nervous system. patsnap.comaap.org Histaminergic pathways in the brain are involved in maintaining wakefulness, so their blockade by this compound leads to a sedative effect. aap.org This can impair a person's ability to perform tasks that require alertness, such as driving or operating machinery. patsnap.compatient.info The sedative effects of this compound can be intensified by the concurrent use of alcohol or other central nervous system depressants. patsnap.com

Overdose Manifestations and Neurological Complications (Coma, Stupor, Convulsions)

In cases of overdose, the central nervous system depressant effects of this compound become much more severe. aap.orgnih.gov Reports of both pediatric and adult overdoses describe a range of neurological complications, including alterations in consciousness that can range from somnolence to stupor and, in severe cases, coma. wikipedia.orgaap.orgnih.gov Other reported symptoms of overdose include vomiting, hypotonia (decreased muscle tone), and extrapyramidal symptoms. aap.orgnih.gov

In a small number of cases, particularly in young children, convulsions have developed following a this compound overdose. aap.orgnih.govdntb.gov.ua These severe neurological complications are thought to be an extension of the drug's antihistaminic effects. aap.orgnih.gov It is also hypothesized that the antidopaminergic properties of this compound may contribute to the occurrence of convulsions. aap.orgnih.govresearchgate.net

Advanced Research Methodologies and Models

In Vitro Pharmacological Characterization

In vitro studies are fundamental in characterizing the direct interactions of cinnarizine with various molecular targets. These assays offer a controlled environment to quantify the affinity and functional effects of the compound on specific receptors and ion channels.

Receptor binding assays have revealed that this compound possesses a multi-modal mechanism of action, interacting with several types of receptors. nih.gov Initially developed as an antihistamine, it demonstrates potent inhibitory activity at histamine (B1213489) H1 receptors. nih.govtga.gov.au In vitro studies have determined an inhibitor constant (Ki) for the mouse H1 receptor to be 47 nM. tga.gov.au this compound also exhibits significant binding to dopamine (B1211576) D2 receptors, with a reported Ki of 13 nM for the rat D2 receptor. tga.gov.au Its interaction with dopamine receptors is a key aspect of its pharmacological profile. nih.govtga.gov.aumdpi.com

Furthermore, this compound binds to muscarinic acetylcholine (B1216132) receptors, although this activity is generally considered weak. nih.govmdpi.comresearchgate.net The compound also shows inhibitory effects on serotonin (B10506) 2 receptors, with a half-maximal inhibitory concentration (IC50) of approximately 1 µM in rats. tga.gov.au This broad receptor-binding profile underscores the complexity of this compound's effects. nih.gov

Patch-clamp techniques have been instrumental in defining this compound's effects on ion channels, which is central to its therapeutic action, particularly its role as a calcium channel antagonist. tga.gov.auejao.org These electrophysiological methods allow for the direct measurement of ion currents across the cell membrane. creative-diagnostics.commetrionbiosciences.com

Studies using patch-clamp experiments have demonstrated that this compound inhibits voltage-gated calcium (Ca2+) channels in vestibular hair cells. researchgate.net Specifically, it has been shown to block both L-type and T-type voltage-gated calcium channels. mdpi.com This inhibition of calcium influx is a primary mechanism for its vestibular sedative effects. tga.gov.aucbg-meb.nl

In addition to its effects on calcium channels, this compound also modulates potassium (K+) channel activity. Patch-clamp studies on guinea pig vestibular hair cells revealed that this compound inhibits pressure-sensitive potassium currents. tga.gov.auresearchgate.net This inhibition occurs through two distinct mechanisms: a reduction of Ca2+ influx and a direct, Ca2+-independent blockade of the channel. researchgate.net A concentration of 0.5 µM this compound was shown to inhibit K+ currents to a similar extent as the removal of extracellular Ca2+. researchgate.net

Preclinical Animal Models of Disease

Preclinical animal models are indispensable for evaluating the therapeutic potential of this compound in complex physiological and pathological conditions that cannot be replicated in vitro. These models allow for the assessment of the drug's efficacy in simulated disease states.

Animal models of vestibular disorders are used to investigate the efficacy of this compound in managing symptoms such as vertigo and dizziness. ejao.orgmdpi.com Due to its calcium antagonistic properties, this compound primarily acts as a vestibular sedative by inhibiting calcium influx into the vestibular sensory cells, thus targeting the peripheral vestibular system. cbg-meb.nl In vivo models have demonstrated that this compound can selectively increase blood flow to the lateral vestibular nucleus. nih.gov While specific details of vestibular disorder models used for this compound testing are not extensively detailed in the provided results, the drug's established use in these conditions implies its successful evaluation in such preclinical paradigms. nih.govejao.orgmdpi.com

The neuroprotective effects of this compound have been studied in animal models of cerebral ischemia, such as the four-vessel occlusion model in rats. nih.govopenaccessjournals.comcreative-biolabs.com This model induces transient global cerebral ischemia, leading to neurological deficits and neuronal damage, particularly in the hippocampus. nih.gov

In a study utilizing the four-vessel occlusion model, this compound was found to markedly improve the functional abnormalities resulting from the ischemic event. nih.gov However, it had minimal to no effect on the histological neuronal damage. nih.gov This suggests a potential disconnect between the early behavioral improvements observed and the underlying neuronal protection 72 hours post-insult. nih.gov

This compound has been investigated in models of microwave-induced brain injury (MIBI). nih.govmdpi.com The brain is a primary target for microwave radiation, which can lead to cognitive deficits. nih.gov Animal models of MIBI are used to explore potential therapeutic interventions. mdpi.comfrontiersin.org

In a study on rats with MIBI, this compound was administered via dissolving microneedles. nih.gov The results showed that this treatment markedly improved the recovery of spatial memory and spontaneous exploratory behavior. nih.gov Mechanistically, this compound was found to inhibit the expression of calcineurin and calpain-1 in the brain, which is thought to be related to its ability to inhibit calcium overload. mdpi.com This suggests that this compound may protect brain tissue from microwave-induced damage by mitigating calcium-dependent neurotoxic pathways. nih.govmdpi.com

Cognitive Impairment Models (e.g., Haloperidol-Induced, Morris Water Maze)

This compound's effects on cognitive function have been investigated using preclinical models of cognitive impairment. One notable model involves inducing cognitive deficits with haloperidol (B65202), an antipsychotic known to impair memory by blocking dopamine D2 receptors. nih.govnih.gov In such studies, the Morris water maze is a standard behavioral test used to assess spatial learning and memory in rodents. nih.govresearchgate.netmdpi.com

In a key study, haloperidol administration to mice significantly impaired their performance in the Morris water maze, as evidenced by a longer time (latency) to find a submerged platform. nih.govnih.govresearchgate.net This indicates a deficit in both learning and memory. nih.gov When this compound was co-administered with haloperidol, it did not worsen the memory impairment. nih.gov In fact, at certain doses, it significantly improved the performance of haloperidol-treated mice, shortening their escape latencies and suggesting a reversal of the memory deficit. nih.govexcli.de This improvement was observed in both the acquisition (learning) and retention (memory) phases of the water maze test. nih.gov

The Morris water maze test is a widely accepted tool for evaluating spatial memory, which is dependent on the hippocampus. mdpi.com The test requires animals to use external cues to navigate and find a hidden escape platform in a pool of water. nih.govmdpi.com The time taken to find the platform and the time spent in the target quadrant during a probe trial (when the platform is removed) are key measures of spatial memory. mdpi.comresearchgate.net

Interestingly, while some research points to this compound's potential to impair memory due to its dopamine D2 receptor blocking properties, other studies suggest it may have a protective role. walshmedicalmedia.commdpi.com For instance, in a model of haloperidol-induced cognitive impairment, this compound not only prevented memory deficits but also reduced brain oxidative stress. mdpi.com The complex effects of this compound on cognition are likely due to its multiple pharmacological actions, including its influence on the dopaminergic system and its calcium channel blocking properties. nih.gov

Oxidative Stress Assessment in Brain Tissues (MDA, SOD, GSH)

This compound has been evaluated for its effects on oxidative stress markers in brain tissue, particularly in models of chemically induced neurotoxicity and ischemia/reperfusion injury. nih.govekb.egekb.eg The primary biomarkers used in these assessments are Malondialdehyde (MDA), Superoxide (B77818) Dismutase (SOD), and Glutathione (GSH). nih.govekb.egekb.eg

Superoxide Dismutase (SOD): SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, thus protecting the cell from oxidative damage. walshmedicalmedia.com In a model of brain ischemia/reperfusion, the injury caused a significant decrease in brain SOD activity. ekb.egekb.eg Treatment with this compound significantly increased brain SOD activity in these ischemic rats, helping to restore it towards normal levels. ekb.eg

Interactive Data Table: Effect of this compound on Brain Oxidative Stress Markers

Clinical Study Designs and Methodologies

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) have been fundamental in evaluating the efficacy and safety of this compound, both as a monotherapy and in fixed combinations, for various conditions, particularly vertigo and migraine. d-nb.infojmust.orgtinnitusjournal.comresearchgate.net These studies are characterized by the random assignment of participants to different treatment arms, which may include this compound, a placebo, or an active comparator. tinnitusjournal.comnih.gov

For the treatment of vertigo, RCTs have compared a fixed combination of this compound and dimenhydrinate (B1670652) against active comparators like betahistine (B147258) and against placebo. d-nb.infotinnitusjournal.com In a multicenter RCT involving patients with peripheral vestibular vertigo, a fixed combination of this compound (20 mg) and dimenhydrinate (40 mg) was found to be not only non-inferior but superior to betahistine (16 mg) in improving vertigo symptoms after four weeks of treatment. d-nb.info Another RCT focusing on vertigo due to vertebrobasilar insufficiency showed that the this compound-dimenhydrinate combination led to significantly greater reductions in the mean vertigo score compared to both betahistine and placebo after one week of treatment. tinnitusjournal.com

The primary outcome measures in these RCTs are typically changes in the frequency, severity, and duration of symptoms, such as vertigo episodes or migraine attacks. jmust.orgresearchgate.netnih.gov

Double-Blind and Placebo-Controlled Investigations

Double-blind, placebo-controlled investigations represent a high standard of clinical evidence and have been employed to rigorously assess the efficacy of this compound. In this type of study, neither the participants nor the investigators know who is receiving the active treatment versus a placebo, which minimizes bias. nih.gov

A notable example is a double-blind, placebo-controlled, parallel-group study on the use of this compound for migraine prophylaxis in children. nih.govd-nb.info In this trial, children were randomly assigned to receive either this compound or a placebo. nih.gov While both groups showed a reduction in headache frequency, severity, and duration compared to baseline, the this compound group had a significantly higher percentage of children (60%) reporting a greater than 50% reduction in monthly headache frequency compared to the placebo group (31.3%). nih.gov This demonstrated the superior efficacy of this compound over placebo. nih.gov

Similarly, the efficacy of a fixed combination of this compound and dimenhydrinate for vertigo has been established in double-blind, randomized, placebo-controlled trials. tinnitusjournal.comspringermedizin.at These studies have shown that the combination therapy is significantly more effective than placebo in reducing vertigo symptoms. tinnitusjournal.comspringermedizin.at The use of a placebo arm is critical in these studies to differentiate the true pharmacological effect of the drug from the placebo effect and the natural course of the condition.

Non-Interventional Studies in Clinical Practice

Non-interventional studies (NIS), also known as observational studies, play a vital role in understanding the effectiveness and tolerability of this compound in a real-world clinical setting, outside the strict confines of a controlled trial. springermedizin.atnih.gov These studies observe patients who are prescribed the medication as part of their routine medical care. nih.gov

Another prospective, open-label, non-interventional study involving 120 adults investigated the efficacy of the same fixed-dose combination for dizziness and vertigo-related symptoms. mdpi.com This study confirmed the effectiveness of the treatment in a typical patient population seen in daily medical practice. mdpi.com The findings from these non-interventional studies are valuable as they reflect the treatment outcomes in a broader and more diverse patient population than is typically included in RCTs, thus providing insights into the drug's performance in everyday clinical practice. springermedizin.atnih.gov

Systematic Reviews and Meta-Analyses of Clinical Efficacy and Safety

Systematic reviews and meta-analyses provide the highest level of evidence by systematically identifying, appraising, and synthesizing the results of multiple individual studies. Several such analyses have been conducted to consolidate the evidence on the efficacy and safety of this compound for conditions like vertigo and migraine. d-nb.inforesearchgate.netnih.gov

A meta-analysis of five randomized controlled trials (RCTs) demonstrated the efficacy and safety of a fixed combination of this compound and dimenhydrinate. d-nb.info Another meta-analysis of four RCTs concluded that this fixed-dose combination is a safe and effective treatment for vertigo in patients with central and/or peripheral vestibular disorders, and is more efficacious than monotherapy with this compound, dimenhydrinate, or betahistine. d-nb.info

For migraine prophylaxis, a systematic review and meta-analysis of ten studies (seven RCTs and three quasi-experimental studies) found that this compound significantly improved migraine frequency and intensity compared to placebo. researchgate.netmdedge.com It also showed similar or better outcomes when compared to active controls like sodium valproate, topiramate (B1683207), and propranolol (B1214883). researchgate.net

Another systematic review of RCTs specifically compared the fixed combination of this compound/dimenhydrinate with betahistine for peripheral vestibular disorders. jmust.org The review confirmed that the fixed combination was better at decreasing the intensity of vertigo and improving concomitant symptoms after four weeks of treatment compared to betahistine. jmust.org These comprehensive analyses are crucial for informing clinical guidelines and practice by providing a robust summary of the available evidence. jmust.orgnih.gov

Interactive Data Table: Summary of this compound Clinical Study Methodologies

In the scientific investigation of this compound, a range of advanced research methodologies and models are employed to elucidate its pharmacokinetic profile, mechanism of action, and effects on physiological and behavioral parameters. These techniques span from highly sensitive analytical methods for drug quantification to sophisticated behavioral paradigms for assessing its impact on the central nervous system.

Analytical and Biomarker Assessment Techniques

The quantification of this compound in biological matrices is crucial for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) are the predominant techniques utilized for this purpose due to their sensitivity, specificity, and accuracy.

Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been extensively developed and validated for the simultaneous estimation of this compound and other compounds, such as domperidone, in bulk drug forms and biological fluids like rat plasma. researchgate.netmdpi.com A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of organic solvents (e.g., methanol (B129727), acetonitrile) and a buffer, with detection at a specific wavelength (e.g., 270 nm). researchgate.net For instance, one validated method demonstrated linearity for this compound in the concentration range of 40-160 μg/mL. researchgate.net Another bioanalytical RP-HPLC approach for rat plasma achieved a lower limit of quantification (LLOQ) of 5 ng/mL for this compound, with a linearity range of 5–200 ng/mL. mdpi.com The limit of detection (LOD) for this compound in this method was established at 1.1 ng/mL. mdpi.com

For higher sensitivity and specificity, particularly in complex biological matrices like human plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. medcraveonline.comijpsr.com One such method developed for human plasma achieved a calibration curve range of 0.4 to 100 ng/mL. ijpsr.com This method utilized a Hypurity C18 column and a mobile phase of methanol and 5 mM ammonium (B1175870) acetate (B1210297) buffer. ijpsr.com Sample extraction from plasma was performed using methyl tertiary butyl ether, and detection was achieved using multiple reaction monitoring (MRM) for the transition of the protonated precursor ion to the product ion (m/z 369.250/167.150). ijpsr.com

Table 1: HPLC and LC-MS/MS Method Parameters for this compound Quantification

Parameter HPLC Method (Tablet) researchgate.net Bioanalytical HPLC Method (Rat Plasma) mdpi.com LC-MS/MS Method (Human Plasma) ijpsr.com
Column C-18 (250mm × 4.6mm i.d, 5µm) C-18 Sunfire™ (5 µm, 250 × 4.6 mm) Hypurity C18
Mobile Phase Methanol:Acetonitrile (70:30 v/v) Acetonitrile:Methanol (30:70 v/v) Methanol:5 mM Ammonium Acetate (pH 4.5) (95:5)
Flow Rate 1.0 mL/min 1.0 mL/min Not Specified
Detection UV at 270 nm UV at 270 nm ESI-MRM (369.250/167.150)
Retention Time 3.389 min 4.5 min Not Specified
Linearity Range 40-160 μg/mL 5-200 ng/mL 0.4-100 ng/mL
LLOQ Not Specified 5 ng/mL Not Specified
LOD Not Specified 1.1 ng/mL Not Specified

Immunohistochemistry for Protein Expression Analysis

Immunohistochemistry is a valuable technique used to investigate the effects of this compound on the expression of specific proteins within tissues, providing insights into its mechanism of action at a cellular level. Studies have utilized this method to assess this compound's impact on markers of inflammation and oxidative stress.

In a rat model of experimentally induced colitis, administration of this compound was shown to significantly reduce the immunohistochemical expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-4 (IL-4) in the colonic mucosa. scispace.comresearchgate.netresearchgate.net Furthermore, the expression of oxidative stress markers, including myeloperoxidase and malondialdehyde, was also significantly decreased in the this compound-treated group compared to the colitis group. scispace.comresearchgate.net This suggests that this compound exerts anti-inflammatory and antioxidant effects by modulating the local expression of these key proteins. scispace.comresearchgate.net

In neuropharmacological research, immunohistochemical methods have been used to study the effects of this compound on neuronal and glial proteins. In parkin knock-out (PK-KO) mice, a model for parkinsonism, this compound treatment was found to decrease the expression of the neuronal protein tyrosine hydroxylase by 15% in the striatum. medchemexpress.com Conversely, the expression of β-tubulin, a cytoskeletal protein, was increased by 20%. medchemexpress.com The treatment also potentiated a decrease in astroglial markers in these mice, indicating an effect on glial cells. nih.gov Additionally, this compound was shown to increase the expression of pro-apoptotic proteins, suggesting a role in neuronal apoptosis under certain conditions. medchemexpress.comnih.gov

Table 2: Effects of this compound on Protein Expression as Determined by Immunohistochemistry

Protein Marker Model System Tissue Observed Effect of this compound Reference
Tumor Necrosis Factor-α (TNF-α) Rat model of colitis Colonic mucosa Significant reduction in expression scispace.comresearchgate.netresearchgate.net
Interleukin-4 (IL-4) Rat model of colitis Colonic mucosa Significant reduction in expression scispace.comresearchgate.net
Myeloperoxidase Rat model of colitis Colonic mucosa Significant reduction in expression scispace.comresearchgate.net
Malondialdehyde Rat model of colitis Colonic mucosa Significant reduction in expression scispace.comresearchgate.net
Tyrosine Hydroxylase (TH) Parkin knock-out mice Striatum Decreased protein levels by 15% medchemexpress.com
β-tubulin Parkin knock-out mice Striatum Increased protein levels by 20% medchemexpress.com
Astroglial Markers Parkin knock-out mice Not Specified Potentiated decrease in expression nih.gov
Pro-apoptotic Proteins (Bax/Bclx ratio) Parkin knock-out mice Not Specified Enhanced neuronal apoptosis medchemexpress.comnih.gov

Behavioral Paradigms for Cognitive and Motor Function Assessment

To evaluate the impact of this compound on the central nervous system, researchers employ various behavioral paradigms in animal models. These tests are designed to assess specific aspects of cognitive and motor function.

The Morris water maze is a widely used test for spatial learning and memory. meliordiscovery.com In this paradigm, an animal, typically a rat or mouse, is placed in a pool of opaque water and must learn to locate a hidden escape platform using spatial cues from the surrounding environment. meliordiscovery.com Studies have used this test to investigate the cognitive effects of this compound. For example, one study found that while the neuroleptic drug haloperidol impaired water maze performance in mice, co-administration of this compound improved the memory impairment observed in the haloperidol-treated animals. nih.gov Another study in Wistar rats suggested that a high dose of this compound (20 mg/kg) resulted in shorter latencies to find the escape platform compared to a control group, indicating an enhancement in learning. walshmedicalmedia.com However, some research has also noted that this compound did not significantly alter escape latency on its own. nih.gov

The rotarod test is a standard method for assessing motor coordination, balance, and motor learning in rodents. omnitech-usa.comconductscience.com The apparatus consists of a rotating horizontal rod, and the animal's ability to remain on the accelerating rod is measured. omnitech-usa.comnih.gov Research on this compound has shown varied effects on motor performance in the rotarod test. One study found that this compound at doses ranging from 1.5 to 20 mg/kg did not produce any significant changes in the rotarod performance of mice. nih.gov In contrast, other research has indicated that this compound can induce a reduction in motor activity, particularly in parkin knock-out mice, which is a model relevant to parkinsonism. medchemexpress.comselleckchem.com These findings suggest that the effect of this compound on motor function may be dose-dependent and influenced by the specific animal model used. nih.gov

Table 3: Findings from Behavioral Paradigms Assessing this compound

Behavioral Test Animal Model Key Findings Related to this compound Reference
Morris Water Maze Mice Ameliorated haloperidol-induced memory impairment. Did not alter escape latency when given alone. nih.gov
Morris Water Maze Wistar Rats High dose (20 mg/kg) led to shorter escape latencies compared to control, suggesting enhanced learning. walshmedicalmedia.com
Rotarod Test Mice Doses of 1.5-20 mg/kg did not significantly affect the latency to fall from the rotating rod. nih.gov
General Motor Activity Parkin knock-out mice Induced a 30-40% reduction in motor activity compared to baseline. medchemexpress.com

Vestibulospinal and Vestibulocular Objective Tests

Objective tests that assess the vestibulospinal and vestibulo-ocular reflexes are critical for understanding the mechanism by which this compound alleviates symptoms of vertigo and motion sickness.

The vestibulo-ocular reflex (VOR) is a reflex eye movement that stabilizes gaze during head movement. neurosciencenews.com The efficacy of this compound on the VOR has been evaluated using tests such as the Sinusoidal Harmonic Acceleration (SHA) test. nih.govresearchgate.net In a double-blind, placebo-controlled study, this compound was found to cause a reduction in VOR gain at various frequencies of sinusoidal oscillation. nih.govresearchgate.netnih.gov This reduction in vestibular sensitivity is thought to be a key factor in its effectiveness in preventing motion sickness. nih.gov Another study also reported a decrease in VOR gain with a combination of dimenhydrinate and this compound. researchgate.net

The cervical vestibular evoked myogenic potentials (cVEMP) test is another objective procedure that evaluates saccular function, a component of the otolith organs. nih.gov A study investigating the effects of different anti-motion sickness drugs found no significant differences in cVEMP responses after the administration of this compound. nih.gov

Table 4: Summary of Vestibular Test Findings with this compound

Test Type Specific Test Key Findings Related to this compound Reference
Vestibulo-ocular Sinusoidal Harmonic Acceleration (SHA) Test Reduction in VOR gain at multiple frequencies (0.02, 0.08, 0.16 Hz). nih.govnih.gov
Vestibulospinal Unterberger's Test Significant improvement in lateral sway with a this compound/dimenhydrinate combination compared to placebo. tinnitusjournal.com
Vestibular Evoked Myogenic Potentials cVEMP Test No significant differences in cVEMP responses post-cinnarizine administration. nih.gov

Emerging Research Frontiers and Future Perspectives

Nanomedicine and Novel Drug Delivery Innovations

The biopharmaceutical limitations of Cinnarizine, primarily its poor water solubility and pH-dependent absorption, have driven the exploration of advanced drug delivery systems. pharmaexcipients.comnih.gov Nanomedicine offers promising strategies to overcome these challenges, enhancing bioavailability and enabling targeted delivery.

Researchers have focused on engineering this compound into nano-sized particles to improve its dissolution and absorption. researchgate.net Nanosuspensions, created using techniques like precipitation-ultrasonication, have demonstrated a significant increase in dissolution rates and oral bioavailability. pharmaexcipients.comresearchgate.net By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased. researchgate.net

Another innovative approach involves the combination of solid self-nanoemulsifying drug delivery systems (S-SNEDDS) with solid dispersions (SD). mdpi.com This dual system enhances the dissolution of this compound, particularly in high pH environments, which is relevant for patients with low gastric acidity (hypochlorhydria). mdpi.com Studies have shown that combining drug-free S-SNEDDS with a this compound-loaded solid dispersion leads to a substantial enhancement of drug release compared to either system alone. mdpi.com Other nanoformulations, such as transfersomal gels, have been developed for targeted aural delivery to treat vertigo, showing improved systemic bioavailability over the conventional oral route in preclinical studies. nih.govresearchgate.nettandfonline.com

Nanoformulation TypeKey FindingsReported Bioavailability Enhancement
NanosuspensionsFabricated using precipitation-ultrasonication and stabilized with polymers like Poly vinyl alcohol (PVA), resulting in spherical nanoparticles. pharmaexcipients.com This method significantly enhances dissolution rates. researchgate.netA 2.5 to 3-fold increase in both maximum plasma concentration (Cmax) and area under the curve (AUC) was reported compared to raw this compound. researchgate.net
Combined S-SNEDDS and Solid DispersionA novel approach using a drug-free solid self-nanoemulsifying system combined with a this compound solid dispersion. mdpi.com This system significantly improves drug dissolution in high pH (6.8) conditions. mdpi.comThe combination showed an 880% enhancement in total drug release compared to the uncombined solid dispersion and a 160% enhancement compared to a drug-loaded S-SNEDDS. mdpi.com
Transfersomal Gel (Aural Delivery)Developed as a mucoadhesive gel for targeted delivery to the middle ear to overcome first-pass metabolism. nih.govtandfonline.comIn-vivo pharmacokinetic studies in rabbits showed a significantly higher AUC (703.56 ng.hr/mL) compared to oral tablets (494.26 ng.hr/mL). nih.govresearchgate.net

Intranasal administration has emerged as a non-invasive pathway for delivering therapeutics directly to the central nervous system (CNS), bypassing the restrictive blood-brain barrier (BBB). nih.govmdpi.com This route utilizes the olfactory and trigeminal nerve pathways to achieve direct nose-to-brain transport. nih.gov For this compound, this approach is being explored to enhance its efficacy in treating CNS-related conditions.

Researchers have developed thermo- and ion-sensitive in situ hydrogels for the intranasal delivery of this compound. nih.gov These formulations are liquid at room temperature but transform into a viscous gel upon contact with the nasal mucosa's temperature and ions. nih.gov This property allows for prolonged retention in the nasal cavity, enabling sustained drug release and enhanced absorption. nih.gov Preclinical studies have shown that intranasal this compound in situ gels can achieve high brain-targeting efficiency and may be a promising strategy for managing conditions like microwave-induced brain injury by potentially reducing calcium overload. nih.gov

Delivery SystemMechanismKey Research Findings (Preclinical)
Thermo- and Ion-Sensitive In Situ HydrogelThe formulation is a liquid that gels at body temperature in the nasal cavity, increasing residence time for sustained release. nih.govDemonstrated brain-targeting capabilities via intranasal administration. nih.gov The system significantly improved spatial memory and spontaneous exploration behavior in a rat model of microwave-induced brain injury. nih.gov It also inhibited the expression of calcineurin and calpain 1 in the brain. nih.gov

Novel Therapeutic Combinations and Synergism

Combining this compound with other therapeutic agents is a strategy to achieve synergistic effects and target multiple pathological pathways, leading to improved clinical outcomes.

A fixed-dose combination of this compound (20 mg) and Dimenhydrinate (B1670652) (40 mg) has been established as an effective treatment for vertigo of various origins. nih.govmdpi.com The efficacy of this combination stems from its dual mechanism of action, which targets both the peripheral and central vestibular systems. nih.gov this compound, a calcium channel blocker, acts predominantly on the peripheral vestibular system, while Dimenhydrinate, an antihistamine, acts mainly on the central vestibular system. nih.gov

This synergistic interaction provides comprehensive management of vertigo and its associated symptoms. nih.gov Clinical trials have consistently demonstrated that the fixed combination is superior to monotherapy with either this compound or Dimenhydrinate alone in reducing vertigo symptoms. researchgate.netsemanticscholar.org The combination has shown high efficacy and tolerability in treating vertigo arising from various vestibular disorders. mdpi.comresearchgate.net

ComponentPrimary MechanismSite of Action
This compoundSelective calcium channel blocker. nih.govPredominantly the peripheral vestibular system (inhibits calcium influx into vestibular sensory cells). nih.govresearchgate.net
DimenhydrinateH1 histamine (B1213489) receptor antagonist. mdpi.comPredominantly the central vestibular system (e.g., vestibular nuclei). nih.gov

The combination of this compound with the nootropic agent Piracetam has been investigated for its potential synergistic effects on cognitive function and neuroprotection. doaj.org This combination leverages this compound's vasodilating properties, which improve cerebral blood flow, and Piracetam's neuroprotective and cognitive-enhancing mechanisms. doaj.orgresearchgate.net Piracetam is known to positively influence cell membrane turnover, neurotransmission, and neuroplasticity. researchgate.net

Studies on a combination product containing 25 mg of this compound and 400 mg of Piracetam have shown positive outcomes in patients with chronic brain ischemia and those recovering from ischemic stroke. doaj.orgnih.gov The combination therapy has been associated with significant improvements in cognitive functions, neurological status, and emotional state compared to standard therapy alone. nih.gov It has also been found to reduce the severity of chronic fatigue syndrome and improve cognitive scores in patients with multiple sclerosis. nih.gov The vasodilating effect of this compound is thought to enhance the supply of oxygen and Piracetam to the brain, potentiating its nootropic effects. nih.gov

Patient PopulationKey Findings of Combination TherapyReference Metric
Post-Stroke PatientsSignificant improvement in performance on neurocognitive function tests and emotional state parameters compared to a control group. nih.govMMSE, Frontal Assessment Battery, Clock Drawing Test, etc. nih.gov
Patients with Chronic Brain IschemiaImproved neurological status, cognitive functions, blood flow indicators, and overall quality of life. doaj.orgresearchgate.netClinical assessment and quality of life scores. doaj.org
Patients with Multiple SclerosisSignificant decrease in the severity of chronic fatigue syndrome (by 28.6%) and improvement in cognitive functions. nih.govMMSE scores increased by 9.4%. nih.gov

Molecular and Cellular Target Elucidation Beyond Known Receptors

While this compound is well-characterized as a histamine H1 receptor antagonist and a blocker of L-type and T-type voltage-gated calcium channels, ongoing research suggests a broader pharmacological profile. nih.govpatsnap.com Studies have implicated its binding to dopamine (B1211576) D2 receptors and muscarinic acetylcholine (B1216132) receptors, which may contribute to its therapeutic effects and side-effect profile. nih.govnih.gov The blockade of striatal dopamine D2 receptors has been demonstrated in SPECT imaging studies and is thought to be the basis for extrapyramidal side effects observed with the drug. nih.gov

Modern computational approaches are being employed to systematically screen existing drugs against a vast array of molecular targets. unc.edu By comparing the chemical structure of a drug like this compound to the known ligands of hundreds of different receptors and enzymes, these methods can predict previously unanticipated drug-target interactions. unc.edu This strategy has successfully identified new targets for many approved drugs. unc.edu The application of such in silico screening and subsequent experimental validation to this compound could uncover novel molecular mechanisms, potentially explaining some of its pleiotropic effects or suggesting new therapeutic indications. Further research into its allylamine motif may also reveal interactions with novel biological targets. acs.org

Pharmacogenomics and Personalized Therapy Approaches

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, holds significant potential for personalizing this compound therapy. While research in this specific area is still emerging, current understanding of this compound's metabolism and adverse effects points towards a future where genetic testing could optimize treatment and minimize risks.

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. fda.gov.ph Specifically, studies have identified CYP2D6 as a key enzyme in the metabolism of this compound. fda.gov.phnih.govnih.gov The gene encoding CYP2D6 is known to be highly polymorphic, meaning there are many variations of it within the human population. These genetic variations can lead to differences in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. Such variability in CYP2D6 function can significantly impact the plasma concentrations of drugs that are its substrates, potentially affecting both their efficacy and toxicity. nih.gov

For individuals with reduced CYP2D6 activity (poor metabolizers), standard doses of this compound could lead to higher than expected blood levels of the drug, increasing the risk of adverse effects. Conversely, ultrarapid metabolizers might clear the drug so quickly that it does not reach therapeutic concentrations at standard doses. Therefore, genotyping for CYP2D6 polymorphisms could be a valuable tool in tailoring this compound dosage to an individual's metabolic capacity, thereby enhancing safety and efficacy.

Furthermore, there is growing evidence suggesting a genetic predisposition to one of the most severe adverse effects of this compound: drug-induced parkinsonism. wikipedia.orgnih.gov Studies have indicated that individuals with a family history of Parkinson's disease or essential tremor may be at a higher risk of developing parkinsonian symptoms when treated with this compound. wikipedia.orgnih.govnih.gov This suggests that certain genetic backgrounds may confer susceptibility to the dopamine-blocking effects of this compound. Identifying these genetic risk factors could allow clinicians to avoid prescribing this compound to vulnerable patients and choose alternative treatments.

While routine pharmacogenomic testing for this compound is not yet standard clinical practice, the foundational knowledge is in place for its future implementation. Further research is needed to fully elucidate the specific genetic markers associated with both the therapeutic response and the adverse effects of this compound. Such studies could pave the way for a personalized medicine approach, where treatment decisions are guided by an individual's unique genetic makeup.

Long-term Safety and Efficacy in Specific Patient Populations (e.g., Elderly, Parkinson's Patients)

The long-term use of this compound requires careful consideration, particularly in specific patient populations such as the elderly and individuals with Parkinson's disease, due to an increased risk of significant adverse effects.

The Elderly

Prolonged treatment with this compound in older adults is a notable concern, primarily due to the risk of drug-induced parkinsonism. nih.govnih.gov This condition can manifest with symptoms such as tremors, muscle rigidity, and slow movements, which can be particularly debilitating in an already vulnerable population. nih.gov Studies have shown that advanced age is a critical risk factor for developing this side effect. nih.gov In some cases, these parkinsonian symptoms may not be fully reversible even after discontinuing the drug. nih.gov1mg.com A long-term follow-up study of elderly patients who had taken this compound or the similar drug flunarizine found that none of the patients showed a full recovery from their extrapyramidal signs, indicating a less benign prognosis than previously thought. nih.gov The risk of falls, depression, and a negative impact on daily functioning are also heightened in elderly patients taking this compound for extended periods. nih.gov

Parkinson's Patients

The use of this compound in patients with Parkinson's disease is generally discouraged. This compound's mechanism of action includes dopamine D2 receptor antagonism, which can counteract the effects of levodopa (B1675098) and other dopaminergic medications used to treat Parkinson's disease. nih.gov This can lead to a significant worsening of motor function in these patients. 1mg.comnih.gov A randomized, double-blind study evaluating the effect of this compound on motor function in Parkinson's disease patients found a significant deterioration in mobility in the group treated with this compound compared to the placebo group. nih.gov Therefore, this compound is considered a drug that can aggravate Parkinson's disease and should be avoided in this patient population. 1mg.comnih.gov

The following table summarizes key research findings on the long-term use of this compound in these specific patient populations:

Patient PopulationKey Research FindingsSource
Elderly Prolonged use can induce depression and parkinsonism. nih.gov
A long-term follow-up showed that drug-induced parkinsonism may not be fully reversible. nih.gov
Advanced age is a significant risk factor for developing this compound-induced parkinsonism. nih.gov
Parkinson's Patients This compound can significantly worsen motor function. nih.gov
It is recommended to avoid the use of this compound in patients with Parkinson's disease. 1mg.com

Given these findings, the long-term prescription of this compound, especially for the elderly and those with underlying motor disorders, requires a careful risk-benefit assessment by the prescribing physician.

Q & A

How can researchers design robust pharmacokinetic studies for cinnarizine to account for its variable solubility and stability?

Answer:
Pharmacokinetic studies must address this compound’s low aqueous solubility (0.02 mg/mL at 25°C) and pH-dependent stability (pKa = 7.4) . Experimental designs should:

  • Use validated HPLC methods with UV detection (e.g., C18 columns, mobile phase: methanol-phosphate buffer) to quantify plasma concentrations .
  • Incorporate stability-indicating assays under simulated physiological conditions (e.g., varying pH, temperature) to assess degradation products .
  • Apply non-compartmental analysis (NCA) for bioavailability calculations, ensuring sampling intervals align with this compound’s half-life (~4–6 hours) .

Advanced Consideration:
For population pharmacokinetic modeling, use nonlinear mixed-effects models (NONMEM) to account for inter-subject variability in metabolism, particularly CYP2D6 polymorphisms .

What methodological strategies resolve contradictions in clinical efficacy data between this compound monotherapy and combination therapies?

Answer:
Contradictions arise from heterogeneous patient populations (e.g., peripheral vs. central vertigo) and dosing regimens. To mitigate:

  • Conduct stratified meta-analyses comparing this compound alone (e.g., 25 mg TID) versus fixed-dose combinations (e.g., this compound + dimenhydrinate 20 mg TID), focusing on standardized endpoints like vertigo severity scales .
  • Apply multivariate regression to isolate confounding variables (e.g., age, comorbidities) using tools like Cochrane’s ROBINS-I for bias assessment .

Advanced Consideration:
Design adaptive clinical trials with interim analyses to adjust dosing or enrollment criteria based on early efficacy signals, leveraging Bayesian statistical frameworks .

How can researchers optimize experimental protocols for synthesizing this compound derivatives with enhanced selectivity for calcium channels?

Answer:
Synthesis optimization requires:

  • Structural modification at the diphenylmethylpiperazine moiety to enhance binding to T-type calcium channels. Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • Validate purity (>98%) via differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy, referencing USP monographs for impurity thresholds .

Advanced Consideration:
Apply high-throughput screening (HTS) with fluorescent calcium indicators (e.g., Fluo-4) in HEK293 cells expressing Cav3.2 channels to assess derivative efficacy .

What analytical validation criteria are critical for ensuring reproducibility in this compound bioanalytical assays?

Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity: R² ≥ 0.995 across 50–150% of expected plasma concentrations (e.g., 10–300 ng/mL) .
  • Accuracy/Precision: ≤±15% deviation for QC samples (intra-day and inter-day).
  • Matrix Effects: Evaluate ion suppression/enhancement via post-column infusion in human plasma .

Advanced Consideration:
Implement isotope-labeled internal standards (e.g., this compound-d4) to correct for matrix variability in LC-MS/MS workflows .

How do molecular interactions between this compound and cyclodextrins influence drug delivery systems?

Answer:
β-cyclodextrin (β-CD) encapsulation improves solubility via hydrophobic interactions, with binding constants (Ka) determined via phase solubility studies . Key steps:

  • Characterize inclusion complexes using Fourier-transform infrared spectroscopy (FTIR) to confirm shifts in this compound’s aromatic C-H stretches .
  • Perform dissolution testing (USP Apparatus II, 50 rpm) in simulated gastric fluid to compare release profiles of complexed vs. free this compound .

Advanced Consideration:
Use molecular dynamics simulations (e.g., GROMACS) to model β-CD-cinnarizine stability under physiological shear stress .

What statistical approaches address heterogeneity in preclinical data on this compound’s neuroprotective effects?

Answer:

  • Apply random-effects meta-analysis to pool data from rodent models (e.g., ischemia-reperfusion injury), reporting I² statistics to quantify heterogeneity .
  • Use sensitivity analysis to exclude outliers (e.g., studies with dosing >50 mg/kg/day) .

Advanced Consideration:
Employ machine learning (e.g., random forests) to identify predictors of neuroprotection (e.g., blood-brain barrier permeability, plasma AUC) from high-dimensional omics datasets .

How should researchers design in vitro models to evaluate this compound’s dual antihistaminic and calcium channel-blocking activities?

Answer:

  • Histamine H1 Receptor: Use CHO-K1 cells transfected with H1 receptors; measure cAMP inhibition via ELISA .
  • Calcium Channels: Patch-clamp electrophysiology in cerebellar granule cells to assess Cav2.1 inhibition .

Advanced Consideration:
Develop 3D co-culture models (e.g., neurons + mast cells) to study this compound’s dual mechanisms in a physiologically relevant microenvironment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.